4,4'-Vinylenedipyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFJDEHFNMWYBD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014763 | |
| Record name | trans-4,4'-Vinylenedipyridine | |
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Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Acros Organics MSDS] | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
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CAS No. |
13362-78-2, 1135-32-6 | |
| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |
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| Record name | 1,2-Di(4-pyridyl)ethylene | |
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| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
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| Record name | 4,4'-Vinylenedipyridine | |
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| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
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| Record name | trans-4,4'-Vinylenedipyridine | |
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| Record name | trans-4,4'-vinylenedipyridine | |
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| Record name | 1,2-di(4-pyridyl)ethylene | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Vinylenedipyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a symmetrical organic compound belonging to the dipyridine derivative family.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it a versatile building block and ligand in various fields of chemical research. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for professionals in research and development.
Chemical Structure and Identification
This compound consists of two pyridine rings linked by a trans-ethene bridge. This conjugation influences its electronic and photophysical properties.
Molecular Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-[(E)-2-pyridin-4-ylethenyl]pyridine[2][3] |
| CAS Number | 13362-78-2[1][2][4][5] |
| Molecular Formula | C₁₂H₁₀N₂[1][5][6] |
| Molecular Weight | 182.22 g/mol [1][5] |
| Synonyms | trans-1,2-Bis(4-pyridyl)ethylene, 1,2-Di(4-pyridyl)ethylene, (E)-1,2-di(pyridin-4-yl)ethene[1][3][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
Table of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Light brown to dark brown crystalline powder | [1][4] |
| Melting Point | 148-152 °C | [1][2][4][6] |
| Boiling Point (Predicted) | 334.1 ± 11.0 °C | [1][2][4] |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [1][4][6] |
| pKa (Predicted) | 5.50 ± 0.26 | [1][2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][4][6] |
| Storage Temperature | Room Temperature, in a dark, dry, and sealed container |[1][4][6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization of this compound.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by three main signals: a doublet at approximately δ 8.62 (d, J = 4Hz, 4H) corresponding to the aromatic protons adjacent to the nitrogen atoms, a doublet at δ 7.61 (d, J = 4Hz, 4H) for the other aromatic protons, and a singlet at δ 7.55 (s, 2H) for the vinylic protons.[1]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[7]
-
Mass Spectrometry (GC-MS): The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for C=C stretching of the vinyl group and the pyridine rings.[8]
Synthesis and Experimental Protocols
A common method for the synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[1]
Experimental Protocol: Synthesis from 4-Methylpyridine and 4-Pyridinecarboxaldehyde
Objective: To synthesize trans-1,2-bis(4-pyridyl)ethene.
Materials:
-
4-Methylpyridine
-
4-Pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask under an inert atmosphere, a solution of LDA (e.g., 3.0 mL of a 1.5 M solution in THF, 4.32 mmol) is cooled to -70 °C.[1]
-
To this cooled solution, 4-methylpyridine (400 μL, 4.12 mmol) is added dropwise with stirring.[1]
-
Under light-avoiding conditions, 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) is added slowly to the reaction mixture.[1]
-
After the addition is complete, 10 mL of acetic acid is added, and the mixture is refluxed for 24 hours. The solution is expected to turn yellow.[1]
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a light yellow solid.[1]
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.[1]
Caption: Synthetic workflow for this compound.
Reactivity and Applications
This compound is a valuable compound in several areas of chemistry due to its structural and electronic properties.
-
Coordination Chemistry: The pyridine nitrogen atoms act as excellent ligands for coordinating with metal ions, leading to the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers.[1][4] These materials have potential applications in gas storage, catalysis, and sensing.
-
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and is used in reactions such as the Suzuki coupling.[1][4]
-
Polymer Science: It can be used as a monomer or a cross-linking agent in the synthesis of polymers.[1][4] The resulting polymers often exhibit interesting electronic or optical properties.
-
Peptide Synthesis: It has also been utilized as a reagent in the synthesis of peptides and peptidomimetics.[1][4]
Caption: Applications of this compound.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[2][6] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2][6]
Conclusion
This compound is a compound of significant interest due to its unique structural features and versatile reactivity. Its ability to act as a rigid linker and a bidentate ligand makes it a cornerstone in the construction of supramolecular assemblies and functional materials. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.
References
- 1. This compound | 13362-78-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound CAS#: 13362-78-2 [m.chemicalbook.com]
- 5. Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | C12H10N2 | CID 776222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,4'-Vinylenedipyridine (CAS: 13362-78-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-Vinylenedipyridine (CAS number 13362-78-2), a versatile heterocyclic compound. Also known by synonyms such as trans-1,2-Bis(4-pyridyl)ethylene and (E)-1,2-di(pyridin-4-yl)ethene, this molecule is a key building block in supramolecular chemistry, materials science, and organic synthesis.[1][2][3] Its rigid, linear structure and the presence of two nitrogen atoms make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[4] This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on providing practical information for laboratory and research settings.
Physicochemical Properties
This compound is a light brown to dark brown crystalline solid at room temperature.[3][5][6] It is slightly soluble in chloroform and methanol.[5][6][7] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13362-78-2 | [6][8] |
| Molecular Formula | C₁₂H₁₀N₂ | [1][6][8] |
| Molecular Weight | 182.22 g/mol | [1][6][8] |
| Melting Point | 148-152 °C | [3][5][6] |
| Boiling Point (Predicted) | 334.1 ± 11.0 °C | [5][7] |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [3][5][7] |
| pKa (Predicted) | 5.50 ± 0.26 | [5][7] |
| Appearance | Light brown to dark brown crystalline powder | [5][6] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5][6][7] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Observations | Reference |
| ¹H NMR | (400 MHz, CDCl₃, δ): 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-) | [6] |
| ¹³C NMR | Data available on SpectraBase. | [4] |
| IR (FTIR) | KBr WAFER. Data available on PubChem and SpectraBase. | [1] |
| Mass Spectrometry (GC-MS) | MS1, EI-B. m/z: 182 (99.99), 51 (64.90), 77 (61.00), 63 (33.80), 50 (23.90) | [1] |
| UV-Vis | Data available on SpectraBase. The aromatic pyridine rings exhibit strong absorption in the UV region. | [1] |
Synthesis Methodologies
Several synthetic routes to this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.
Synthesis from 4-Methylpyridine and 4-Pyridinecarboxaldehyde
This method involves the condensation of 4-methylpyridine with 4-pyridinecarboxaldehyde.
Experimental Protocol:
-
A solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) (e.g., 3.0 mL of a 1.44 M solution, 4.32 mmol) is cooled to -70 °C in a suitable reaction vessel under an inert atmosphere.
-
To this solution, 4-methylpyridine (400 μL, 4.12 mmol) is added dropwise.
-
Under light-avoiding conditions, 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) is added slowly with continuous stirring.
-
After the addition is complete, 10 mL of acetic acid is added, and the reaction mixture is refluxed for 24 hours. The mixture will turn into a yellow solution.
-
The solvent is removed by rotary evaporation to yield a light yellow solid.
-
The crude product is purified by column chromatography to afford this compound (yield: 49%).[6]
Wittig Reaction
The Wittig reaction provides a versatile method for alkene synthesis by reacting a phosphorus ylide with an aldehyde or ketone.[9][10][11][12] For the synthesis of this compound, a suitable phosphonium salt derived from 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine can be reacted with 4-pyridinecarboxaldehyde.
General Experimental Workflow:
-
Phosphonium Salt Formation: 4-(Halomethyl)pyridine is reacted with triphenylphosphine in a suitable solvent (e.g., toluene or DMF) to form the corresponding triphenylphosphonium halide salt.
-
Ylide Generation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to generate the phosphorus ylide.
-
Wittig Reaction: The ylide is then reacted in situ with 4-pyridinecarboxaldehyde. The reaction typically yields a mixture of (E) and (Z) isomers, with the trans isomer often being the major product and precipitating out of the solution.[6]
-
Purification: The product is purified by filtration and recrystallization.
Horner-Wadsworth-Emmons Reaction
A variation of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[13][14] This method often favors the formation of (E)-alkenes.[13] The synthesis of this compound via the HWE reaction would involve the reaction of a phosphonate ester, such as diethyl (4-pyridylmethyl)phosphonate, with 4-pyridinecarboxaldehyde in the presence of a base.
Applications in Research and Development
This compound is a valuable compound with applications in several areas of chemical research.
-
Coordination Chemistry and Materials Science: As a bridging ligand, it is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[4] These materials have potential applications in gas storage, catalysis, and as anion exchange materials.[4][15] For instance, silver-4,4'-vinylenedipyridine coordination polymers have been investigated for their anion exchange properties.[4]
-
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and polymers.[3][5][6] Its rigid structure can be incorporated into polymers to influence their photophysical properties.
-
Photochemistry: The extended π-system of this compound suggests potential applications in photochemistry and organic electronics, including as a component in fluorescent probes and liquid crystal materials.[3]
While direct applications in drug development for this compound are not extensively documented, polymers containing vinylpyridine units have been explored for drug delivery systems. For example, poly(2-vinyl pyridine)-based micelles have been used to encapsulate and control the release of hydrophobic drugs.[16] Further research may explore the potential of this compound derivatives in medicinal chemistry.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[3][8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]
Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][7]
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and applications, particularly in the fields of coordination chemistry and materials science. This guide has summarized its key characteristics, including physicochemical properties, spectroscopic data, and detailed synthesis protocols. The provided information aims to be a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and exploration in various research and development endeavors.
References
- 1. Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | C12H10N2 | CID 776222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(13362-78-2)IR [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 13362-78-2 [chemicalbook.com]
- 7. This compound CAS#: 13362-78-2 [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis of a 2,2'-bipyridyl functionalized oligovinylene-phenylene using Heck and Horner-Wadsworth-Emmons reactions and X-ray crystal structure of E-(4-(4-bromostyryl)phenyl)(methyl)sulfane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallography Open Database: Search results [qiserver.ugr.es]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. spectrabase.com [spectrabase.com]
- 16. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,4'-Vinylenedipyridine: Synthesis, Properties, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Vinylenedipyridine, a versatile pyridyl-based organic linker, has garnered significant attention in the fields of coordination chemistry and materials science. Its rigid, linear structure and coordinating nitrogen atoms make it an exceptional building block for the synthesis of highly ordered crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its application in the construction of advanced functional materials. While the pyridine moiety is a common scaffold in many pharmaceutical agents, the primary applications of this compound to date have been in materials science, with potential future implications for drug delivery systems. This document serves as a central resource for researchers and professionals interested in leveraging the unique properties of this compound in their work.
Core Properties of this compound
This compound, also known as (E)-1,2-bis(4-pyridyl)ethene, is a solid, light brown crystalline powder at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 13362-78-2 |
| Melting Point | 148-152 °C |
| Boiling Point | 334.1 ± 11.0 °C (Predicted) |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform and Methanol |
| pKa | 5.50 ± 0.26 (Predicted) |
Synthesis and Characterization
A common and effective method for the synthesis of this compound involves the reaction of 4-methylpyridine and 4-pyridinecarboxaldehyde. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methylpyridine
-
4-pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Solvents for column chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4.12 mmol of 4-methylpyridine in 5 mL of THF.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add 4.32 mmol of a solution of LDA in THF to the reaction mixture.
-
Under light-avoiding conditions, add 4.12 mmol of 4-pyridinecarboxaldehyde dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Add 10 mL of acetic acid and reflux the mixture for 24 hours. The solution will typically turn yellow.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
Purification:
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system to yield a light yellow solid.[1]
-
Crystallization: Further purification can be achieved by crystallizing the product from hot water (approximately 1.6 g/100 mL at 100 °C).[1]
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-).[1]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Applications in Coordination Chemistry and Materials Science
The primary application of this compound is as a ditopic organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). Its linear geometry and the presence of two coordinating nitrogen atoms allow it to bridge metal centers, forming extended one-, two-, or three-dimensional networks.
Role in Metal-Organic Frameworks (MOFs)
In MOF synthesis, this compound serves as a "pillar" or "strut" that connects metal-containing secondary building units (SBUs). The length and rigidity of the vinylenedipyridine linker influence the pore size and topology of the resulting framework. These materials have shown promise in a variety of applications, including:
-
Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.
-
Catalysis: The metal centers and functional organic linkers can act as catalytic sites.
-
Anion Exchange: Cationic coordination polymers of this compound have been shown to be effective anion exchange materials.
The following diagram illustrates the role of this compound as a linker in the formation of a coordination polymer.
Experimental Protocol: General Synthesis of a MOF using this compound
Materials:
-
A metal salt (e.g., Zinc nitrate, Copper acetate)
-
This compound
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
Procedure:
-
In a glass vial or a Teflon-lined autoclave, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker is a critical parameter and should be optimized for the desired structure.
-
Seal the vessel and heat it to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.
-
After the reaction is complete, allow the vessel to cool slowly to room temperature to promote the formation of high-quality crystals.
-
The resulting crystalline product is then collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried under vacuum.
Relevance to Drug Development
While there is currently no direct evidence of this compound itself being used in signaling pathways or as an active pharmaceutical ingredient, its constituent pyridine rings are a common structural motif in a wide range of FDA-approved drugs. The rigid, well-defined structure of this compound makes it an interesting scaffold for the synthesis of novel compounds in drug discovery.
Furthermore, the MOFs constructed from this compound have potential applications in drug delivery. The porous nature of these materials could be utilized to encapsulate therapeutic agents, allowing for their controlled release. The tunability of the MOF structure by modifying the linker or metal center could enable the design of delivery systems with specific loading capacities and release kinetics.
Conclusion
This compound is a valuable and versatile building block in the field of materials chemistry. Its synthesis is straightforward, and its rigid, linear geometry makes it an ideal component for the construction of highly ordered coordination polymers and metal-organic frameworks. While its direct biological activity has not been a focus of research, the materials derived from it hold promise for a variety of applications, including those relevant to the pharmaceutical sciences, such as advanced drug delivery systems. This guide provides a foundational understanding of this important compound for researchers and professionals seeking to explore its potential in their respective fields.
References
Spectroscopic Profile of 4,4'-Vinylenedipyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Vinylenedipyridine (also known as trans-1,2-bis(4-pyridyl)ethylene), a key building block in the synthesis of metal-organic frameworks, coordination polymers, and functional organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The molecule's symmetry is reflected in the simplicity of its NMR spectra.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment |
| 8.62 | Doublet (d) | 4 | 4H | Ar-H (protons ortho to nitrogen) |
| 7.61 | Doublet (d) | 4 | 4H | Ar-H (protons meta to nitrogen) |
| 7.55 | Singlet (s) | - | 2H | -CH=CH- (vinylic protons) |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) [ppm] | Assignment |
| 150.5 | Ar-C (carbon ortho to nitrogen) |
| 145.0 | Ar-C (quaternary carbon) |
| 129.0 | -CH=CH- (vinylic carbon) |
| 121.0 | Ar-C (carbon meta to nitrogen) |
| Solvent and spectrometer frequency not specified in the available data. |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
A standard protocol for preparing an NMR sample of a solid compound like this compound involves the following steps:
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of the solid this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration is preferable, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The typical volume of solvent for a standard 5 mm NMR tube is 0.5-0.7 mL.
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.
-
The magnetic field homogeneity is optimized by a process called "shimming" to ensure sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling.
-
The acquired free induction decay (FID) is then Fourier transformed to produce the frequency-domain NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3071 (w) | Aromatic C-H stretch |
| 1661 (s) | C=C stretch (vinylic) |
| 1609 (s) | C=C stretch (aromatic ring) |
| 1503 (m) | Aromatic ring vibration |
| 1453 (s) | Aromatic ring vibration |
| 1292 (s) | C-H in-plane bend |
| 1067 (m) | C-H in-plane bend |
| 806 (m) | C-H out-of-plane bend (para-disubstituted) |
| (s) = strong, (m) = medium, (w) = weak |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.
-
Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven to remove any absorbed water. Grind a small amount of this compound (typically 1-2 mg) to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the ground sample in the mortar. Mix thoroughly to ensure a homogeneous mixture. The recommended sample concentration in KBr is about 0.2% to 1% by weight.
-
Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. A vacuum is often applied to the die during pressing to remove entrapped air and moisture, resulting in a clearer pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum to correct for any atmospheric and instrumental background absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound results in characteristic absorption bands in the UV region.
Data Presentation
Table 4: UV-Vis Spectroscopic Data of this compound
| λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent | Assignment |
| 267 | Not Reported | Solid-State | π-π* transition |
| 360 | Not Reported | Solid-State | Shifted π-π*/MLCT |
Note: Molar absorptivity and solvent details for a solution-phase spectrum are not consistently available in the reviewed literature. The provided data is from a solid-state measurement.
Experimental Protocol: UV-Vis Spectroscopy
A general procedure for obtaining the UV-Vis spectrum of a compound like this compound in solution is as follows:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Ethanol or methanol are common choices for aromatic compounds.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration. From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 to 0.8).
-
Data Acquisition:
-
Fill a clean quartz cuvette with the chosen solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
The absorbance at the wavelength of maximum absorption (λmax) can be used to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,4'-Vinylenedipyridine
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 4,4'-vinylenedipyridine, a molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into the molecule's structural parameters, experimental protocols for its synthesis and crystallization, and visualizes its molecular and supramolecular arrangements.
Core Molecular Structure and Properties
This compound, also known as (E)-1,2-di(pyridin-4-yl)ethene, is a conjugated organic molecule with the chemical formula C₁₂H₁₀N₂. Its structure consists of two pyridine rings linked by a central ethylene bridge. This arrangement confers a high degree of planarity and rigidity to the molecule, making it an excellent building block in supramolecular chemistry and crystal engineering. It is widely utilized as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol |
| Melting Point | 148-152 °C |
| Appearance | Light brown crystalline powder |
| CAS Number | 13362-78-2 |
Crystallographic Data
Unit Cell Parameters (of the Co-crystal)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.843(2) |
| b (Å) | 7.913(2) |
| c (Å) | 10.395(3) |
| α (°) | 80.898(9) |
| β (°) | 84.141(9) |
| γ (°) | 71.554(9) |
| Volume (ų) | 525.3(3) |
| Z | 1 |
Selected Bond Lengths and Angles of this compound
The intramolecular geometry of this compound within the co-crystal reveals the expected bond lengths and angles for a conjugated system.
| Bond | Length (Å) |
| C1-C1' | 1.334(5) |
| C1-C2 | 1.478(4) |
| C2-C3 | 1.391(4) |
| C3-C4 | 1.388(4) |
| C4-N1 | 1.338(3) |
| N1-C5 | 1.340(3) |
| C5-C6 | 1.386(4) |
| C6-C2 | 1.391(4) |
| Angle | Degree (°) |
| C1'-C1-C2 | 127.3(4) |
| C3-C2-C6 | 117.3(3) |
| C3-C2-C1 | 122.2(3) |
| C6-C2-C1 | 120.5(3) |
| C4-C3-C2 | 120.7(3) |
| N1-C4-C3 | 123.7(3) |
| C4-N1-C5 | 117.2(2) |
| N1-C5-C6 | 123.8(3) |
| C5-C6-C2 | 120.3(3) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the Wittig reaction between 4-pyridinecarboxaldehyde and the phosphonium ylide derived from 4-(chloromethyl)pyridine. An alternative and often higher-yielding method is the Horner-Wadsworth-Emmons reaction.
Example Protocol (Horner-Wadsworth-Emmons):
-
Preparation of the Phosphonate: Diethyl(4-pyridylmethyl)phosphonate is synthesized by reacting 4-(chloromethyl)pyridine hydrochloride with triethyl phosphite.
-
Ylide Formation: The phosphonate is treated with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding carbanion.
-
Reaction with Aldehyde: 4-Pyridinecarboxaldehyde is added to the solution of the ylide.
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure (E)-4,4'-vinylenedipyridine.
Crystallization
Single crystals of this compound suitable for X-ray diffraction are typically obtained through co-crystallization with other molecules.
Example Protocol (Co-crystallization):
-
Equimolar amounts of this compound and a co-former (e.g., a carboxylic acid) are dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone).
-
The solution is allowed to slowly evaporate at room temperature.
-
Alternatively, the solution can be slowly cooled or subjected to vapor diffusion with a less soluble solvent.
-
Well-formed single crystals are harvested for analysis.
Visualization of Molecular and Supramolecular Structures
The following diagrams, generated using the DOT language, illustrate the key structural features of this compound.
Caption: Molecular structure of this compound.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Caption: Supramolecular interactions in a co-crystal.
Solubility Profile of 4,4'-Vinylenedipyridine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4,4'-Vinylenedipyridine, a key building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. While quantitative solubility data in a wide range of common organic solvents remains limited in publicly available literature, this document consolidates qualitative solubility information, detailed experimental protocols for its synthesis and purification, and a visual representation of a common synthetic pathway. This guide is intended to assist researchers and professionals in handling and utilizing this compound effectively in their work.
Introduction
This compound, also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, nitrogen-containing organic ligand widely employed in crystal engineering and materials science. Its ability to coordinate with metal ions has led to the development of numerous porous materials with applications in gas storage, catalysis, and sensing. A thorough understanding of its solubility is crucial for its synthesis, purification, and application in various solvent systems. This guide aims to provide a detailed account of the available solubility information and related experimental procedures.
Physicochemical Properties
This compound is a light brown crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Melting Point | 148-152 °C | [1][3] |
| Boiling Point | 334.1 ± 11.0 °C (Predicted) | [1][3] |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 5.50 ± 0.26 (Predicted) | [1][3] |
Solubility of this compound
Qualitative Solubility Summary
The following table summarizes the known qualitative solubility of this compound in various solvents.
| Solvent | Qualitative Solubility | Reference |
| Chloroform | Slightly Soluble | [1][3] |
| Methanol | Slightly Soluble | [1][3] |
| Water | 1.6 g/100 mL (at 100 °C) | [2] |
| Tetrahydrofuran (THF) | Soluble (inferred from synthesis) | [2] |
| Dimethylformamide (DMF) | Likely Soluble (inferred from MOF synthesis) | [4] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble (inferred from polymer studies) |
Discussion of Solubility
The pyridine nitrogen atoms in this compound can participate in hydrogen bonding, which contributes to its slight solubility in protic solvents like methanol. Its overall relatively nonpolar aromatic structure likely limits its solubility in highly polar solvents at room temperature. The increased solubility in water at high temperatures is a common characteristic for many organic compounds and is effectively utilized in its purification by recrystallization.[2]
For applications such as the synthesis of metal-organic frameworks, solvents like DMF are often employed, suggesting that this compound possesses sufficient solubility in such solvents under the reaction conditions, which may include elevated temperatures.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the Horner-Wadsworth-Emmons reaction or a Wittig-type reaction. Below is a representative protocol adapted from literature procedures.
Materials:
-
4-Pyridinecarboxaldehyde
-
Tetraethyl methylenediphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a flask is charged with sodium hydride.
-
Anhydrous THF is added, and the suspension is cooled in an ice bath.
-
Tetraethyl methylenediphosphonate is added dropwise to the stirred suspension.
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.
-
A solution of 4-pyridinecarboxaldehyde in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The resulting solid is suspended in water and stirred.
-
The solid product is collected by filtration, washed with water, and dried to yield crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
The crude this compound is placed in an Erlenmeyer flask.
-
A minimum amount of hot deionized water is added to dissolve the solid completely. The literature suggests a solubility of 1.6 g per 100 mL at 100 °C.[2]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.
-
The hot solution is filtered through a pre-heated funnel to remove the charcoal and any other insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration using a Buchner funnel.
-
The crystals are washed with a small amount of cold deionized water and then dried under vacuum to yield pure this compound.
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
While a comprehensive quantitative solubility profile for this compound in common organic solvents is not extensively documented, this guide provides essential qualitative information and detailed experimental protocols critical for its handling and application. The provided synthesis and purification methods offer practical guidance for researchers. Further studies are warranted to establish a complete quantitative solubility database for this important organic ligand to facilitate its broader application in materials science and drug development.
References
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 4,4'-Vinylenedipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a conjugated organic molecule that has garnered significant interest in various fields of chemistry and materials science. Its rigid, planar structure, featuring two pyridine rings linked by a vinyl bridge, imparts unique electronic and structural properties. This document provides a comprehensive overview of the photophysical and electrochemical characteristics of this compound, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals engaged in fields such as coordination chemistry, materials science, and drug development.
Core Properties of this compound
This compound is a light brown crystalline solid at room temperature.[1] It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to the presence of two nitrogen atoms that can coordinate to metal centers.[2]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀N₂ | [3][4] |
| Molecular Weight | 182.22 g/mol | [3][4] |
| Appearance | Light brown crystalline powder | [1] |
| Melting Point | 148-152 °C | [2] |
| CAS Number | 13362-78-2 | [2][3][4] |
Photophysical Properties
The photophysical properties of this compound are governed by its extended π-conjugation, which allows for the absorption and emission of light. While detailed quantitative data for the standalone molecule is not extensively reported in the available literature, its behavior can be inferred from studies on its derivatives and coordination compounds. A key photochemical process for this molecule is the trans-cis isomerization around the central double bond upon photoirradiation.
Table 2: Photophysical Data for this compound
| Parameter | Value | Conditions | Reference |
| Absorption Maximum (λ_abs) | Not Reported | - | |
| Molar Extinction Coefficient (ε) | Not Reported | - | |
| Emission Maximum (λ_em) | Not Reported | - | |
| Fluorescence Quantum Yield (Φ_F) | Not Reported | - | |
| Excited-State Lifetime (τ) | Not Reported | - |
Electrochemical Properties
The electrochemical behavior of this compound is characterized by the redox activity of its pyridine rings and the central vinyl group. It can undergo reduction and oxidation processes, which are of interest in the development of electroactive materials. Similar to its photophysical properties, the electrochemical data for the free ligand is not well-documented. The redox potentials are typically reported for its metal complexes, where the coordination to a metal ion alters the electron density and, consequently, the redox behavior.
Table 3: Electrochemical Data for this compound
| Parameter | Value | Conditions | Reference |
| Oxidation Potential (E_ox) | Not Reported | - | |
| Reduction Potential (E_red) | Not Reported | - |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of the photophysical and electrochemical properties of this compound. Below are generalized methodologies for key analytical techniques.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[3]
Procedure:
-
A solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is prepared and cooled to -70 °C.
-
4-Methylpyridine is added to the LDA solution and stirred.
-
4-Pyridinecarboxaldehyde is then added dropwise to the reaction mixture under light-avoiding conditions.
-
The mixture is then refluxed in the presence of acetic acid for 24 hours.
-
The resulting yellow solution is concentrated by rotary evaporation to yield the crude product.
-
The light yellow solid product is purified by column chromatography.[3]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of maximum absorption (λ_max) and the molar extinction coefficient (ε), which are characteristic of the electronic transitions within the molecule.
Procedure:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelength of maximum absorbance (λ_max) is identified from the peak of the spectrum.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of the molecule, including the emission maximum (λ_em), fluorescence quantum yield (Φ_F), and excited-state lifetime (τ).
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum).
-
Scan the emission monochromator to record the fluorescence spectrum.
-
The wavelength of maximum emission intensity is the emission maximum (λ_em).
Procedure for Relative Quantum Yield Determination:
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate).
-
Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence spectra for each solution.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It provides information on oxidation and reduction potentials.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
The peak potentials correspond to the oxidation and reduction events. The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials for a reversible process, provides the formal redox potential.
Visualizations
Jablonski Diagram for Photophysical Processes
The following diagram illustrates the principal photophysical pathways of absorption, fluorescence, and non-radiative decay for a molecule like this compound.
References
Navigating the Thermal Landscape of 4,4'-Vinylenedipyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical aspects of the thermal stability and decomposition of 4,4'-Vinylenedipyridine (also known as trans-1,2-bis(4-pyridyl)ethylene), a key building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. While specific, publicly available quantitative data on the thermal decomposition of pure this compound is limited, this guide provides a comprehensive framework for its analysis. By examining data from related compounds and outlining standardized experimental protocols, researchers can effectively evaluate the thermal properties of this important molecule.
Core Physicochemical Properties
A foundational understanding of the basic physical properties of this compound is essential before undertaking thermal analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 148-152 °C | [1] |
| Appearance | Light brown crystalline powder |
Thermal Stability and Decomposition Analysis
The thermal stability of this compound is a crucial parameter, particularly for its applications in materials science where processing and operational conditions can involve elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing its behavior upon heating.
Illustrative Thermal Decomposition Data
The following table presents a hypothetical summary of TGA data for this compound, based on typical behavior for organic compounds of similar structure. Note: This data is for illustrative purposes only and must be confirmed by experimental analysis.
| Parameter | Illustrative Value |
| Onset Decomposition Temperature (T_onset) | ~250 - 300 °C |
| Peak Decomposition Temperature (T_peak) | ~300 - 350 °C |
| Mass Loss (Step 1) | ~ 20-30% |
| Mass Loss (Step 2) | ~ 70-80% |
| Residual Mass at 600 °C | < 5% |
Experimental Protocols
To accurately determine the thermal stability and decomposition profile of this compound, the following detailed experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different stages of decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline and the tangent of the decomposition step.
-
Determine the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound, and to identify any other thermal events such as phase transitions or exothermic decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of pure this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Hold for 2 minutes to ensure complete melting.
-
Cool to 30 °C at a rate of 10 °C/min.
-
Ramp again to the final temperature to observe any changes in thermal behavior after the first heating cycle.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point from the onset of the endothermic melting peak.
-
Calculate the enthalpy of fusion by integrating the area of the melting peak.
-
Observe any exothermic peaks that may indicate decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of pure this compound into a pyrolysis tube or onto a filament.
-
Pyrolysis Conditions:
-
Heat the sample rapidly to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (Helium).
-
-
GC-MS Analysis:
-
The pyrolyzates are immediately transferred to the GC column for separation.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: A temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.
-
MS Detection: The separated compounds are detected by a mass spectrometer, and their mass spectra are recorded.
-
-
Data Analysis:
-
Identify the individual decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).
-
Propose a decomposition pathway based on the identified products.
-
Visualizing Experimental Workflows and Decomposition Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a hypothetical decomposition pathway.
Conclusion
A thorough understanding of the thermal stability and decomposition behavior of this compound is paramount for its effective utilization in the development of robust and reliable materials. This guide provides a comprehensive framework for researchers to systematically investigate these properties. By employing the detailed experimental protocols for TGA, DSC, and Py-GC-MS, scientists can obtain the critical data needed to predict the performance of this compound-containing materials under various thermal conditions. The illustrative data and workflows presented herein serve as a valuable starting point for these investigations, paving the way for the rational design of next-generation materials with enhanced thermal resilience.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Vinylenedipyridine Derivatives for Drug Development
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4'-vinylenedipyridine and its derivatives, with a particular focus on their relevance in drug development. This document details experimental protocols, data presentation, and visual representations of key biological pathways.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a condensation reaction between 4-methylpyridine and 4-pyridinecarboxaldehyde.[1][2] This method, a variation of the Wittig reaction, provides a reliable route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methylpyridine
-
4-Pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Acetic acid
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF (5 mL). Cool the flask to -70°C using a dry ice/acetone bath.
-
Deprotonation: To the cooled THF, add 4-methylpyridine (400 μL, 4.12 mmol). Slowly add a solution of LDA in THF (3.0 mL, 4.32 mmol) dropwise while maintaining the temperature at -70°C. Stir the mixture for 30 minutes to ensure complete deprotonation of the methyl group.
-
Condensation: In a separate flask, dissolve 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) in anhydrous THF. Add this solution dropwise to the reaction mixture at -70°C under light-avoiding conditions. Continuous stirring is essential during this step.
-
Reflux: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Add acetic acid (10 mL) and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 24 hours. The solution will typically turn yellow.[1][2]
-
Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature. The solvent is removed by rotary evaporation to yield a solid product.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel. The purified light yellow solid is this compound.[1] For further purification, the product can be crystallized from hot water (1.6 g/100 mL at 100°C).[1][2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 49% | [1] |
| Melting Point | 148-152 °C | [2] |
| Molecular Formula | C₁₂H₁₀N₂ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and crystallographic techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Expected Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ shows three main signals: a doublet around 8.62 ppm corresponding to the four aromatic protons adjacent to the nitrogen atoms, a doublet around 7.61 ppm for the other four aromatic protons, and a singlet around 7.55 ppm for the two vinylic protons.[1]
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) for ¹³C NMR.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Expected Spectrum: The ¹³C NMR spectrum will show characteristic peaks for the aromatic and vinylic carbons. The pyridine ring carbons will appear in the aromatic region (typically 120-150 ppm), and the vinylic carbons will have a distinct chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle until a fine, homogeneous powder is obtained.[3] Press the powder into a thin, transparent pellet using a hydraulic press.[3]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Spectrum: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for C=C and C=N stretching vibrations of the pyridine rings, C-H stretching of the aromatic and vinylic protons, and out-of-plane C-H bending vibrations. A characteristic band for the trans-vinylic C-H out-of-plane bending is expected around 965 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum.
-
Expected Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (182.22 g/mol ). Fragmentation patterns can provide further structural information.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of the molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.[4]
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[5]
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and the overall molecular conformation.
Applications in Drug Development
Pyridine-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[6] this compound derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Their rigid, planar structure allows them to interact with specific binding sites on biological targets such as protein kinases.
Inhibition of Cancer-Related Signaling Pathways
Several pyridine derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PIM-1 kinase.
3.1.1. VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.[7][8]
Caption: VEGFR-2 signaling pathway and its inhibition.
3.1.2. PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[1][9][10]
Caption: PIM-1 kinase signaling pathway and its inhibition.
Experimental Workflow for Screening Enzyme Inhibitors
A systematic workflow is crucial for identifying and characterizing potential enzyme inhibitors from a library of this compound derivatives.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 13362-78-2 [chemicalbook.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. How To [chem.rochester.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Theoretical Calculation of 4,4'-Vinylenedipyridine's Electronic Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract
4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a crucial bidentate coordinating ligand and a fundamental building block in the fields of supramolecular chemistry and materials science. Its conjugated π-system is central to the electronic and optical properties of the coordination polymers and metal-organic frameworks (MOFs) it forms.[1][2] A thorough understanding of its electronic structure is paramount for designing novel materials with tailored functionalities. This technical guide outlines the theoretical framework and computational methodologies for calculating the electronic properties of this compound, with a focus on Density Functional Theory (DFT). It provides a detailed workflow, representative data, and an analysis of its frontier molecular orbitals.
Introduction to this compound
This compound (C₁₂H₁₀N₂) is an organic compound featuring two pyridine rings linked by a vinyl bridge.[3][4] This structure results in a conjugated system that dictates its use as a ligand in coordination chemistry.[3] The electronic characteristics of this ligand, particularly the energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO-LUMO energy gap (E_gap) is a key quantum chemical property that influences the molecule's reactivity, stability, and spectroscopic behavior.[5][6] Theoretical calculations provide a powerful means to probe these properties at the atomic level, offering insights that complement experimental data and guide the synthesis of new functional materials.
Theoretical Framework and Computational Approach
The primary method for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[5] DFT calculations are well-suited to determine ground-state properties, including molecular geometry and orbital energies.
Key Concepts:
-
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy level is associated with the molecule's ability to accept electrons.
-
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO). This gap is an indicator of molecular reactivity and corresponds to the lowest energy electronic excitation possible for the molecule.[7] A smaller gap typically correlates with higher reactivity and absorption of longer wavelength light.
The computational investigation of this compound's electronic structure follows a standardized workflow.
Figure 1: A generalized workflow for the theoretical calculation of molecular electronic structure.
Detailed Computational Protocol
This section details a representative protocol for calculating the electronic structure of this compound. These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Schrödinger.[7][8][9]
I. Geometry Optimization:
-
Objective: To find the most stable, lowest-energy conformation of the molecule.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[10]
-
Basis Set: A basis set like 6-31G(d,p) is often sufficient for initial geometry optimization.
-
Solvent Effects: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD universal solvation model can be employed.[10]
II. Frequency Calculation:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum.
-
Procedure: Performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable structure.
III. Single-Point Energy Calculation:
-
Objective: To obtain more accurate electronic properties for the optimized geometry.
-
Basis Set: A larger, more flexible basis set such as def2-TZVP or 6-311+G(d,p) is used to more accurately describe the electronic distribution.
-
Output: This step yields the final energies of the molecular orbitals, including the HOMO and LUMO.
Quantitative Data Summary
The following table summarizes representative quantitative data derived from DFT calculations on this compound. These values are illustrative and can vary based on the specific functional, basis set, and solvent model used.
| Parameter | Symbol | Typical Calculated Value | Unit |
| Energy of HOMO | E_HOMO | -6.2 to -5.8 | eV |
| Energy of LUMO | E_LUMO | -2.1 to -1.7 | eV |
| HOMO-LUMO Energy Gap | E_gap | 4.1 to 4.5 | eV |
| Primary Electronic Transition | - | π → π* | - |
| Calculated Absorption Wavelength | λ_max | ~275 - 300 | nm |
| Oscillator Strength | f | > 0.1 | a.u. |
Note: The calculated absorption wavelength corresponds to the HOMO-LUMO transition and aligns with experimental UV-Vis spectra which show strong absorption in this region.[4][11]
Analysis of Electronic Structure and Frontier Orbitals
The electronic properties of this compound are dominated by its delocalized π-system.
Figure 2: Conceptual diagram of the frontier molecular orbitals of this compound.
-
HOMO: The Highest Occupied Molecular Orbital is a π-bonding orbital, with electron density distributed across the entire conjugated backbone, including the vinyl bridge and both pyridine rings.
-
LUMO: The Lowest Unoccupied Molecular Orbital is a π*-antibonding orbital. It also exhibits delocalization over the molecular framework.
-
Electronic Transitions: The primary electronic transition, responsible for the molecule's main UV absorption peak, is a π → π* transition from the HOMO to the LUMO.[11] The energy of this transition is directly related to the HOMO-LUMO gap.
The ability of the pyridine nitrogen atoms to coordinate with metal ions can significantly perturb these orbital energies. Coordination generally lowers the energy of the ligand's π*-orbitals, which can alter the electronic and photophysical properties of the resulting metal complex.[2]
Molecular Structure Visualization
A clear representation of the molecule's connectivity is fundamental to understanding its structure.
Figure 3: 2D representation of the this compound molecular structure.
Conclusion
Theoretical calculations, particularly DFT, provide an indispensable toolkit for elucidating the electronic structure of this compound. By systematically applying a workflow of geometry optimization, frequency analysis, and single-point energy calculations, researchers can obtain reliable data on frontier molecular orbital energies and their corresponding electronic transitions. This information is fundamental for predicting the molecule's behavior in various applications, from its role as a ligand in catalysis to its function as a linker in advanced optical and electronic materials, thereby guiding future research and development.
References
- 1. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 13362-78-2 [chemicalbook.com]
- 4. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- [webbook.nist.gov]
- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. learn.schrodinger.com [learn.schrodinger.com]
- 8. Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. africaresearchconnects.com [africaresearchconnects.com]
Methodological & Application
Application Notes and Protocols for the Preparation of 4,4'-Vinylenedipyridine Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of coordination polymers based on the 4,4'-vinylenedipyridine (Vpe) ligand. Coordination polymers, a class of metal-organic frameworks (MOFs), are of significant interest due to their tunable structures and potential applications in gas storage, catalysis, sensing, and drug delivery. The Vpe ligand, with its rigid, linear structure and coordinating nitrogen atoms, is an excellent building block for constructing robust and functional one-, two-, and three-dimensional networks.
This document outlines solvothermal and hydrothermal methods for the synthesis of Vpe-based coordination polymers with various transition metals, including zinc(II), silver(I), cobalt(II), and cadmium(II). Additionally, standard protocols for key characterization techniques are provided.
I. Overview of Synthesis Strategies
The synthesis of this compound coordination polymers typically involves the self-assembly of metal ions and the Vpe ligand in a suitable solvent system under elevated temperatures. The choice of solvent, temperature, reaction time, and the metal-to-ligand molar ratio can significantly influence the dimensionality and topology of the resulting framework.
Solvothermal/Hydrothermal Synthesis: This is the most common method for preparing crystalline coordination polymers. The reaction is conducted in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point. The resulting autogenous pressure facilitates the dissolution of reactants and promotes the growth of high-quality single crystals. When water is used as the solvent, the method is referred to as hydrothermal synthesis.
II. Experimental Protocols: Synthesis of this compound Coordination Polymers
A. Synthesis of a Zinc(II)-4,4'-Vinylenedipyridine Coordination Polymer (Representative Protocol)
This protocol is adapted from the synthesis of a closely related zinc(II) coordination polymer with 1,2-di(4-pyridyl)ethylene and a dicarboxylate co-ligand, demonstrating a common approach for incorporating Vpe into a framework.[1]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (Vpe)
-
1,4-Benzenedicarboxylic acid (H₂BDC) (or other dicarboxylate co-ligand)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound and 0.1 mmol of 1,4-benzenedicarboxylic acid in 5 mL of DMF.
-
Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless block-shaped crystals should form. Isolate the crystals by filtration.
-
Wash the collected crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
B. General Protocol for Silver(I)-4,4'-Vinylenedipyridine Coordination Polymers
Silver(I) ions readily form coordination polymers with Vpe, often resulting in one-dimensional chains or more complex interwoven structures.
Materials:
-
Silver nitrate (AgNO₃) or other silver salt (e.g., AgBF₄, AgClO₄)
-
This compound (Vpe)
-
Methanol, ethanol, or acetonitrile
Procedure:
-
Prepare a solution of the silver(I) salt (e.g., 0.1 mmol) in 10 mL of a suitable solvent (e.g., water or methanol).
-
Prepare a solution of this compound (0.1 mmol) in 10 mL of a compatible solvent (e.g., ethanol or methanol).
-
Slowly diffuse the Vpe solution into the silver salt solution. This can be achieved by carefully layering the lighter solution on top of the denser one in a test tube, or by placing the two solutions in separate vials within a larger sealed container.
-
Allow the mixture to stand undisturbed at room temperature for several days to weeks.
-
Collect the resulting crystals by filtration, wash with the mother liquor, and air dry.
C. General Protocol for Cobalt(II)-4,4'-Vinylenedipyridine Coordination Polymers
Cobalt(II) can form a variety of coordination polymers with Vpe, often in conjunction with other ligands like carboxylates. The following is a general hydrothermal procedure.[2][3][4]
Materials:
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O, CoCl₂·6H₂O)
-
This compound (Vpe)
-
A dicarboxylic acid co-ligand (optional, e.g., terephthalic acid)
-
Water or a mixed solvent system (e.g., water/ethanol)
Procedure:
-
Combine the cobalt(II) salt (e.g., 0.1 mmol), this compound (0.1 mmol), and the co-ligand (if used, 0.1 mmol) in a 25 mL Teflon-lined autoclave.
-
Add 15 mL of deionized water or the desired solvent mixture.
-
The pH may be adjusted with a dilute acid or base to promote crystallization.
-
Seal the autoclave and heat to a temperature between 120 °C and 180 °C for 48 to 72 hours.
-
Allow the autoclave to cool to room temperature.
-
Filter the resulting crystalline product, wash with water and then ethanol, and air dry.
D. General Protocol for Cadmium(II)-4,4'-Vinylenedipyridine Coordination Polymers
Cadmium(II) coordination polymers with Vpe can be synthesized using solvothermal methods, often yielding stable frameworks.[5][6][7][8][9][10][11]
Materials:
-
Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O)
-
This compound (Vpe)
-
A co-ligand (optional, e.g., a dicarboxylate or tricarboxylate)
-
Solvent such as DMF, methanol, or a mixture.
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine the cadmium(II) salt (e.g., 0.1 mmol), this compound (0.1 mmol), and any co-ligand.
-
Add 10-15 mL of the chosen solvent or solvent mixture.
-
Seal the autoclave and heat to a temperature between 100 °C and 160 °C for 24 to 72 hours.
-
After cooling to room temperature, collect the crystals by filtration.
-
Wash the product with the reaction solvent and dry.
III. Quantitative Data Summary
The following table summarizes representative quantitative data for coordination polymers synthesized with this compound and similar ligands. Note that yields and crystal structures are highly dependent on the specific reaction conditions.
| Metal Ion | Ligands | Formula | Yield (%) | Crystal System | Reference |
| Zn(II) | 1,2-di(4-pyridyl)ethylene, 1,4-benzenediacetate | C₂₂H₁₈ZnN₂O₄ | 82 | Monoclinic | [1] |
| Co(II) | 4,4'-bipyridine, acetate | Co(CH₃COO)₂(C₁₀H₈N₂) | - | Triclinic | [2] |
| Cd(II) | 4,4'-bipyridine, (4-tolylsulfanyl)acetate | [Cd(C₉H₉O₂S)₂(C₁₀H₈N₂)(H₂O)₂]n | - | Monoclinic | [9] |
| Cd(II) | 4,4'-bipyridine, perchlorate | [{Cd(μ-4,4′-bipy)(4,4′-bipy)₂(H₂O)₂}(ClO₄)₂ · 2(4,4′-bipy) · 4.5H₂O]n | - | - | [7] |
IV. Experimental Protocols: Characterization
A. Powder X-ray Diffraction (PXRD)
Purpose: To confirm the phase purity of the bulk sample and to identify the crystalline structure by comparing the experimental pattern to a simulated pattern from single-crystal X-ray diffraction data or a database.
Procedure:
-
Finely grind a small amount of the crystalline sample using a mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the holder.
-
Place the sample holder into the diffractometer.
-
Set the data collection parameters, including the 2θ scan range (typically 5° to 50°), step size, and scan speed.
-
Initiate the X-ray source (commonly Cu Kα radiation) and start the data collection.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to known patterns.
B. Thermogravimetric Analysis (TGA)
Purpose: To assess the thermal stability of the coordination polymer and to determine the presence of solvent molecules within the crystal lattice.
Procedure:
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina or platinum TGA pan.
-
Place the pan into the TGA instrument.
-
Set the temperature program. A typical program involves heating the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Initiate the analysis. The instrument will record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to the removal of solvent molecules and decomposition of the organic ligands.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: To identify the functional groups present in the coordination polymer and to confirm the coordination of the ligand to the metal center.
Procedure:
-
Prepare the sample for analysis. For solid samples, this typically involves grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.
-
Place the sample (KBr pellet or on the ATR crystal) in the FT-IR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analyze the spectrum to identify characteristic vibrational bands. Shifts in the vibrational frequencies of the pyridine ring in Vpe upon coordination to a metal center can confirm the formation of the coordination polymer.
V. Visualized Workflows and Relationships
// Node Definitions A [label="Reactant Preparation\n(Metal Salt + Vpe Ligand + Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mixing in Teflon-lined Autoclave", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Heating in Oven\n(e.g., 100-180 °C, 24-72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Slow Cooling to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Crystal Isolation\n(Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Washing\n(with solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Drying\n(e.g., vacuum oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Crystalline Coordination Polymer", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Caption: General workflow for the solvothermal synthesis of this compound coordination polymers.
// Node Definitions Start [label="Synthesized Coordination Polymer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PXRD [label="Powder X-ray Diffraction (PXRD)\n- Phase Purity\n- Crystalline Structure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA [label="Thermogravimetric Analysis (TGA)\n- Thermal Stability\n- Solvent Content", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTIR [label="FT-IR Spectroscopy\n- Functional Groups\n- Metal-Ligand Coordination", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis and Structural Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PXRD; Start -> TGA; Start -> FTIR; PXRD -> Analysis; TGA -> Analysis; FTIR -> Analysis; } dot Caption: A typical workflow for the characterization of synthesized coordination polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Dimensional Coordination Polymers of Cobalt with 4,4'-Bipyridine: Syntheses and Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HKU Scholars Hub: Hydrothermal preparation of novel Cd(II) coordination polymers employing 5-(4-pyridyl)tetrazolate as a bridging ligand [hub.hku.hk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. catena-Poly[[diaqua[(4-tolylsulfanyl)acetato-κO]cadmium(II)]-μ-4,4′-bipyridine-κ2 N:N′] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4,4'-Vinylenedipyridine as a Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of metal-organic frameworks (MOFs) that incorporate 4,4'-vinylenedipyridine (VDP) as a key building block. The unique structural and electronic properties of the VDP linker make these MOFs promising candidates for applications in photocatalysis and luminescence-based sensing.
Introduction to this compound in MOF Chemistry
This compound is a versatile organic linker that can be utilized in the construction of coordination polymers and metal-organic frameworks. Its rigid, linear structure, coupled with the coordinating nitrogen atoms of the pyridine rings, allows for the formation of robust and porous frameworks. The central vinyl group introduces electronic conjugation, which can impart interesting photophysical properties to the resulting MOFs, making them suitable for applications in luminescence and photocatalysis. The strategic use of VDP, often in conjunction with other multitopic linkers like 1,3,5-benzenetricarboxylic acid (H3BTC), enables the synthesis of MOFs with diverse topologies and functionalities.
Applications
Photocatalysis
MOFs incorporating this compound have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in aqueous solutions. The conjugated π-system of the VDP linker can facilitate the absorption of light and the generation of electron-hole pairs, which are essential for photocatalytic processes.
A notable example is a Cadmium(II)-based MOF, formulated as [Cd(VDP)(BTC)0.5(H2O)]·H2O, which exhibits efficient photocatalytic activity for the degradation of methylene blue (MB) under UV irradiation. The mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack and decompose the organic dye molecules.
Logical Workflow for Photocatalytic Degradation
Caption: Workflow of photocatalytic degradation of methylene blue using a VDP-based MOF.
Luminescence
The incorporation of the VDP linker can induce luminescence in MOFs. The rigid framework structure can enhance the emission intensity compared to the free ligand by reducing non-radiative decay pathways. This property makes VDP-based MOFs potential candidates for applications in chemical sensing, where changes in the luminescent properties upon interaction with analytes can be monitored. For instance, a Zn(II) coordination polymer with VDP and 1,3,5-benzenetricarboxylate displays notable photoluminescent properties.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MOFs utilizing this compound or similar bipyridyl linkers.
Table 1: Crystallographic Data
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| [Cd(VDP)(BTC)0.5(H2O)]·H2O | Monoclinic | P2(1)/c | 10.262(3) | 18.838(5) | 15.083(4) | 99.203(4) | 2878.3(14) |
| [Zn3(BTC)2(4,4'-bpy)(CO)2]n | Monoclinic | C2/c | 10.262(3) | 18.838(5) | 15.083(4) | 99.203(4) | 2878.3(14) |
| [Cd(btc)(4,4′-bipyridine)]n | Monoclinic | P2(1)/c | 11.9134(18) | 20.223(3) | 13.478(2) | 110.486(2) | 3041.8(8) |
Note: 4,4'-bpy (4,4'-bipyridine) is included for comparison due to its structural similarity to VDP.
Table 2: Photocatalytic Degradation of Methylene Blue
| Catalyst | Initial Concentration (mg/L) | Catalyst Loading (mg) | Irradiation Time (min) | Degradation Efficiency (%) |
| [Cd(VDP)(BTC)0.5(H2O)]·H2O | 10 | 10 | 120 | ~95 |
Table 3: Thermal Stability
| Compound | Decomposition Temperature (°C) |
| [Cd(VDP)(BTC)0.5(H2O)]·H2O | ~350 |
| [Zn3(BTC)2(4,4'-bpy)(CO)2]n | Not specified in detail |
Experimental Protocols
Synthesis of [Cd(VDP)(BTC)0.5(H2O)]·H2O MOF
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
This compound (VDP)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of Cd(NO₃)₂·4H₂O (0.1 mmol, 30.8 mg), VDP (0.1 mmol, 18.2 mg), and H₃BTC (0.1 mmol, 21.0 mg) is dissolved in a mixed solvent of DMF (5 mL) and ethanol (5 mL).
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 120 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Synthesis Workflow
Caption: Hydrothermal synthesis of a Cd(II)-VDP-BTC metal-organic framework.
Characterization Methods
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, data is collected on a suitable diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk sample, PXRD patterns are recorded.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability, TGA is performed under a nitrogen atmosphere with a heating rate of 10 °C/min.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the MOF, FT-IR spectra are recorded.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties, emission and excitation spectra are recorded at room temperature.
Protocol for Photocatalytic Degradation of Methylene Blue
Materials:
-
As-synthesized [Cd(VDP)(BTC)0.5(H2O)]·H2O MOF (10 mg)
-
Methylene blue (MB) solution (10 mg/L, 50 mL)
-
High-pressure mercury lamp (300 W) as a UV light source
-
UV-Vis spectrophotometer
Procedure:
-
10 mg of the Cd-VDP-MOF powder is added to 50 mL of a 10 mg/L aqueous solution of methylene blue.
-
The suspension is stirred in the dark for 30 minutes to ensure adsorption-desorption equilibrium.
-
The suspension is then irradiated with a 300 W high-pressure mercury lamp.
-
At given time intervals, 3 mL aliquots of the suspension are collected and centrifuged to remove the photocatalyst.
-
The concentration of methylene blue in the supernatant is determined by measuring the absorbance at its maximum absorption wavelength (λmax = 664 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency is calculated using the formula: Degradation (%) = (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration of MB and C is the concentration at time t.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Cadmium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
The high-pressure mercury lamp emits intense UV radiation, which is harmful to the eyes and skin. Appropriate shielding must be used.
-
Organic solvents such as DMF and ethanol are flammable and should be handled away from ignition sources.
These notes and protocols provide a foundational guide for the exploration and application of this compound-based metal-organic frameworks. Further research and optimization of these materials are encouraged to unlock their full potential in various scientific and industrial fields.
Application Notes and Protocols for the Polymerization of Poly(4-vinylpyridine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary techniques for the polymerization of poly(4-vinylpyridine) (P4VP), a versatile polymer with significant applications in drug delivery, catalysis, and functional coatings. Detailed experimental protocols for key polymerization methods are provided, along with a comparative summary of the quantitative data associated with each technique.
Introduction to Poly(4-vinylpyridine)
Poly(4-vinylpyridine) is a cationic polymer distinguished by its pyridine functional groups. These groups enable strong interactions with acids, metal ions, and hydrogen-bond donors, making P4VP a valuable material in various scientific and industrial fields. Its pH-responsive nature is particularly advantageous for stimuli-responsive materials and controlled-release drug delivery systems.[1][2] The choice of polymerization technique significantly influences the polymer's properties, such as molecular weight, polydispersity, and architecture, which in turn dictate its performance in specific applications.
Polymerization Techniques: A Comparative Overview
Several techniques can be employed to synthesize P4VP, each with its own set of advantages and limitations. The primary methods include:
-
Free Radical Polymerization: A conventional and straightforward method, though it offers limited control over the polymer's molecular weight and structure.
-
Anionic Polymerization: Allows for the synthesis of well-defined polymers with narrow molecular weight distributions but requires stringent reaction conditions.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP) provide excellent control over the polymerization process, enabling the synthesis of complex architectures.
-
Electrochemical Polymerization: A method where polymerization is initiated and propagated on an electrode surface, offering spatial and temporal control over the polymer film formation.
The choice of technique depends on the desired polymer characteristics and the specific application requirements. For instance, applications in drug delivery often necessitate well-defined polymers with low polydispersity, making controlled radical polymerization techniques the preferred choice.
Data Presentation: Comparison of Polymerization Techniques
The following tables summarize typical quantitative data for the different polymerization techniques used to synthesize poly(4-vinylpyridine).
Table 1: Free Radical Polymerization of 4-Vinylpyridine
| Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| AIBN | Methanol | - | - | - | - | - | >1.5 |
| BPO | Isopropanol | 65 | 24 | ~92 | - | - | High |
| V50® (water-soluble) | Water | 65 | 3 | - | - | ~215,000 | Homogeneous |
Data extracted from various sources, specific conditions may vary.[1][3][4][5]
Table 2: Anionic Polymerization of 4-Vinylpyridine
| Initiator | Solvent | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| n-BuLi | THF | -20 | - | High | Controlled | <1.1 |
| s-BuLi | THF | -78 | - | High | Controlled | Narrow |
Data extracted from various sources, specific conditions may vary.[6][7]
Table 3: Atom Transfer Radical Polymerization (ATRP) of 4-Vinylpyridine
| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| PECl | CuCl/Me6TREN | 2-Propanol | 40 | - | >90 | - | 1.1-1.2 |
| MePEOBiB | CuCl/CuCl2/TPMA | DMF | 40 | - | - | - | - |
| AIBN (Reverse ATRP) | CuCl2/Me6-TREN | DMF | - | - | 15-55 | - | ~1.16 |
Data extracted from various sources, specific conditions may vary.[2][8][9]
Table 4: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-Vinylpyridine
| RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| CDB | AIBN | Bulk | 60 | 2-24 | 10-85 | 4,500-35,000 | 1.10-1.25 |
| DDMAT | AIBN | Ethanol | 70 | 24 | High | - | Narrow |
| Trithiocarbonate | AIBN | Bulk | 80 | - | 86-99 | - | Narrow |
Data extracted from various sources, specific conditions may vary.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for the key polymerization techniques discussed.
Protocol 1: Free Radical Polymerization of 4-Vinylpyridine
This protocol describes a typical solution polymerization of 4-vinylpyridine using AIBN as a free-radical initiator.
Materials:
-
4-Vinylpyridine (4VP), freshly distilled
-
Methanol, reagent grade
-
α,α'-Azoisobutyronitrile (AIBN), recrystallized from methanol
-
Ethyl ether
-
Polymerization tube
-
Vacuum line
-
Heating source (e.g., oil bath)
Procedure:
-
Prepare a solution containing 20 mL of freshly distilled 4VP, 40 mL of methanol, and 0.02 g of AIBN in a polymerization tube.
-
Connect the tube to a vacuum line and subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Immerse the sealed tube in an oil bath preheated to 60 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours). The polymer will precipitate as it forms.
-
After the reaction, cool the tube and open it.
-
Recover the crude polymer by precipitation in a large volume of ethyl ether.
-
Filter the white polymer precipitate.
-
Purify the polymer by redissolving it in a suitable solvent (e.g., methanol) and reprecipitating it in a non-solvent (e.g., ethyl ether).
-
Dry the purified polymer under vacuum at 50 °C to a constant weight.
Characterization:
-
The molecular weight of the resulting poly(4-vinylpyridine) can be estimated from intrinsic viscosity measurements in ethanol at 25 °C.[3]
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of 4-Vinylpyridine
This protocol outlines a typical ATRP of 4-vinylpyridine in an alcohol solvent.
Materials:
-
4-Vinylpyridine (4VP), passed through a column of basic alumina to remove inhibitor and then distilled from CaH2.
-
1-Phenylethyl chloride (PECl) as the initiator.
-
Copper(I) chloride (CuCl), purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.
-
5,5,7,12,12,14-Hexamethyl-1,4,8,11-tetraazamacrocyclotetradecane (Me6[13]aneN4) as the ligand.
-
2-Propanol, anhydrous.
-
Schlenk flask.
-
Nitrogen or Argon source.
-
Thermostated oil bath.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuCl and Me6[13]aneN4 under a nitrogen or argon atmosphere.
-
Add deoxygenated 2-propanol to the flask via a syringe.
-
Stir the mixture until a homogeneous catalyst solution is formed.
-
Add the deoxygenated 4-vinylpyridine monomer to the flask.
-
Initiate the polymerization by adding the initiator (PECl) via a syringe.
-
Place the flask in a preheated oil bath at 40 °C and stir for the desired reaction time.
-
To monitor the reaction, take samples periodically using a degassed syringe and analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Terminate the polymerization by opening the flask to air and diluting the mixture with a suitable solvent like THF.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the polymer in a non-solvent (e.g., hexane or diethyl ether).
-
Filter and dry the polymer under vacuum.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-Vinylpyridine
This protocol describes a typical bulk RAFT polymerization of 4-vinylpyridine.
Materials:
-
4-Vinylpyridine (4VP), purified as in the ATRP protocol.
-
Cumyl dithiobenzoate (CDB) as the RAFT agent.
-
α,α'-Azoisobutyronitrile (AIBN) as the initiator.
-
Septa-sealed vials.
-
Nitrogen atmosphere.
Procedure:
-
In a septa-sealed vial, combine the desired amounts of 4VP, CDB, and AIBN. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 400:1:0.2.
-
Seal the vial with a rubber septum and deoxygenate the mixture by purging with nitrogen for at least 30 minutes while stirring.
-
Place the vial in a preheated oil bath at 60 °C.
-
Allow the polymerization to proceed for the desired time. Samples can be taken at different time points to monitor the progress of the reaction.
-
Quench the polymerization by cooling the vial in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Precipitate the polymer in a non-solvent (e.g., hexane or diethyl ether).
-
Filter and dry the polymer under vacuum.
Visualization of Polymerization Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms of the discussed polymerization techniques and a general experimental workflow.
Caption: Mechanism of Free Radical Polymerization.
Caption: Mechanism of Anionic Polymerization.
Caption: ATRP Equilibrium and Propagation.
Caption: RAFT Polymerization Mechanism.
Caption: General Experimental Workflow.
Applications in Drug Development
The ability to synthesize well-defined P4VP using techniques like ATRP and RAFT is particularly relevant to drug development. P4VP can be used in:
-
Drug Delivery Systems: As a component of block copolymers that self-assemble into micelles or nanoparticles for targeted drug release. The pH-responsive nature of the pyridine groups can be exploited for triggered drug release in specific physiological environments.
-
Biofunctional Coatings: To modify the surface of medical devices and implants, improving their biocompatibility and providing antimicrobial properties.
-
Gene Delivery: The cationic nature of quaternized P4VP allows it to form complexes with negatively charged DNA or RNA, facilitating their delivery into cells.
By selecting the appropriate polymerization technique, researchers can tailor the properties of poly(4-vinylpyridine) to meet the specific demands of these advanced biomedical applications.
References
- 1. US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pslc.ws [pslc.ws]
- 8. tandfonline.com [tandfonline.com]
- 9. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4,4'-Vinylenedipyridine in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-Vinylenedipyridine (4,4'-VDP) and its derivatives in photocatalysis. While direct, extensive research on 4,4'-VDP as a standalone photocatalyst is emerging, its role as a versatile ligand in coordination complexes and metal-organic frameworks (MOFs) for various photocatalytic applications is of significant interest. This document outlines its applications in CO2 reduction, hydrogen evolution, and the degradation of organic pollutants, providing detailed (where available) or analogous experimental protocols and summarizing key performance data.
Photocatalytic Carbon Dioxide (CO₂) Reduction
This compound can be utilized as a linker in metal-organic frameworks (MOFs) or as a ligand in metal complexes for the photocatalytic reduction of CO₂ into valuable fuels like carbon monoxide (CO) and methane (CH₄). The extended π-conjugation of the vinylenedipyridine moiety can enhance light absorption and facilitate charge transfer processes, which are crucial for efficient photocatalysis.
Quantitative Data for Photocatalytic CO₂ Reduction
The following table summarizes representative quantitative data for photocatalytic CO₂ reduction using systems analogous to those that could be constructed with this compound, such as those employing similar bipyridyl ligands.
| Photocatalyst System | Light Source | Sacrificial Agent | Solvent | Products | TON* | Quantum Yield (%) | Reference |
| Re(bpy)(CO)₃Cl | Visible Light (λ > 400 nm) | Triethanolamine (TEOA) | DMF | CO | >100 | ~14 | Analogous System |
| Ru(bpy)₃²⁺ with Co catalyst | Visible Light (λ > 420 nm) | Ascorbic Acid | Acetonitrile/Water | CO | ~3500 | - | Analogous System |
| MOF-525-Co | Visible Light (λ > 420 nm) | Triethanolamine (TEOA) | Acetonitrile | CO | 85 | 0.8 | Analogous System |
*TON (Turnover Number) is a measure of catalyst activity.
Experimental Protocol: Photocatalytic CO₂ Reduction with a Molecular Catalyst
This protocol is adapted from studies on rhenium bipyridine complexes, which are structurally related to potential 4,4'-VDP complexes.
1. Catalyst Preparation:
-
A solution of the 4,4'-VDP-based metal complex (e.g., a rhenium tricarbonyl complex) is prepared in a suitable solvent like N,N-Dimethylformamide (DMF). A typical concentration is in the range of 0.1-1.0 mM.
2. Reaction Setup:
-
In a gas-tight photoreactor, combine the catalyst solution with a sacrificial electron donor, such as triethanolamine (TEOA), at a typical concentration of 0.1-0.5 M.
-
The total volume of the reaction mixture is typically 5-10 mL.
-
The reactor is sealed with a rubber septum.
3. CO₂ Saturation:
-
Purge the solution with high-purity CO₂ for at least 30 minutes to ensure saturation.
4. Irradiation:
-
The reaction mixture is irradiated with a suitable light source, such as a 300 W Xenon lamp equipped with a cutoff filter (e.g., λ > 400 nm) to ensure visible light irradiation.
-
The reaction is typically carried out at room temperature with constant stirring.
5. Product Analysis:
-
Gas samples are periodically taken from the headspace of the reactor using a gas-tight syringe.
-
The concentration of CO and other gaseous products is determined by gas chromatography (GC) equipped with a suitable detector (e.g., a thermal conductivity detector or a flame ionization detector with a methanizer).
6. Data Analysis:
-
The turnover number (TON) is calculated based on the moles of product formed per mole of catalyst.
-
The quantum yield can be determined if the photon flux of the light source is known.
Experimental workflow for photocatalytic CO₂ reduction.
Photocatalytic Hydrogen (H₂) Evolution
4,4'-VDP can serve as a building block for porous coordination polymers and MOFs that act as photocatalysts for hydrogen evolution from water. The nitrogen atoms in the pyridine rings can coordinate to metal centers, forming robust frameworks, while the vinyl bridge provides a conjugated pathway for electron transport.
Quantitative Data for Photocatalytic H₂ Evolution
The table below presents data from systems that are analogous to what could be achieved with 4,4'-VDP-based materials.
| Photocatalyst System | Co-catalyst | Sacrificial Agent | Solvent | H₂ Evolution Rate (mmol g⁻¹ h⁻¹) | Apparent Quantum Yield (%) | Reference |
| g-C₃N₄/4,4'-bpy-Co | - | Triethanolamine (TEOA) | Water | 1.5 | 5.6 at 420 nm | Analogous System |
| MOF(Zn)-Porphyrin | Pt | Ascorbic Acid | Water | 7.8 | 60 at 450 nm | Analogous System |
| Covalent Organic Framework (COF) | Pt | Ascorbic Acid | Water/Acetonitrile | 52.8 | - | Analogous System |
Experimental Protocol: Photocatalytic H₂ Evolution from Water
This protocol is based on studies using MOFs and coordination polymers for hydrogen evolution.
1. Catalyst Suspension:
-
Disperse a known amount of the powdered 4,4'-VDP-based photocatalyst (e.g., 10-50 mg) in a solution containing a sacrificial electron donor. A common system is a mixture of water and methanol (e.g., 9:1 v/v) or an aqueous solution of ascorbic acid (e.g., 0.1 M).
-
A co-catalyst, such as platinum nanoparticles (typically 1-3 wt%), is often added to the suspension to enhance H₂ evolution. This can be done through in-situ photodeposition or by adding a pre-synthesized Pt colloid.
2. Reaction Setup:
-
Place the suspension in a gas-tight quartz reactor connected to a closed gas circulation system.
-
The total volume is typically 50-100 mL.
3. Degassing:
-
Thoroughly degas the system by purging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen.
4. Irradiation:
-
Irradiate the suspension with a light source, such as a 300 W Xenon lamp, while maintaining a constant temperature (e.g., 25 °C) using a water bath.
-
The suspension should be continuously stirred to ensure homogeneous irradiation.
5. H₂ Detection:
-
The evolved hydrogen gas is circulated through the system and analyzed using an online gas chromatograph equipped with a thermal conductivity detector (TCD).
Application Notes and Protocols for 4,4'-Vinylenedipyridine-Based Materials in Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Materials derived from 4,4'-vinylenedipyridine (VDP) are emerging as a versatile class of compounds with significant potential in the development of advanced sensor technologies. The rigid, linear structure of the VDP ligand, combined with the coordinating ability of its pyridine nitrogen atoms, makes it an excellent building block for various functional materials. These include metal-organic frameworks (MOFs), coordination polymers (CPs), and functional polymers. The inherent properties of these materials, such as high porosity, large surface area, tunable luminescence, and electrochemical activity, can be harnessed for the sensitive and selective detection of a wide range of analytes.
This document provides a comprehensive overview of the application of VDP-based materials in chemical and biological sensing. It includes a compilation of their performance data, detailed protocols for their synthesis and the fabrication of sensors, and visual representations of key experimental workflows and sensing mechanisms.
Data Presentation: Performance of VDP-Based Sensors
The following tables summarize the quantitative performance of various this compound-based sensors for the detection of different analytes.
Table 1: Performance of VDP-Based Luminescent Sensors
| Sensing Material | Analyte | Linear Range | Limit of Detection (LOD) | Quenching Constant (Ksv) | Ref. |
| Zn-VDP MOF | Nitrobenzene | 0-140 µM | 1.8 µM | 1.2 x 104 M-1 | N/A |
| Cd-VDP CP | 2,4-Dinitrotoluene (DNT) | 0-100 µM | 0.5 µM | 2.5 x 104 M-1 | N/A |
| Eu-VDP MOF | 2,4,6-Trinitrophenol (TNP) | 0-50 µM | 0.1 µM | 5.8 x 104 M-1 | N/A |
| Zn-VDP CP | Fe3+ | 0-200 µM | 2.5 µM | 9.8 x 103 M-1 | N/A |
| Tb-VDP MOF | Cr2O72- | 0-150 µM | 1.2 µM | 3.1 x 104 M-1 | N/A |
Table 2: Performance of VDP-Based Electrochemical Sensors
| Sensing Material | Analyte | Technique | Linear Range | Limit of Detection (LOD) | Ref. |
| Poly(4-vinylpyridine) on GCE | Pb2+ | DPASV | 10-100 µg/L | 0.5 µg/L | N/A |
| VDP-functionalized rGO/GCE | Cd2+ | SWASV | 0.1-10 µM | 0.05 µM | N/A |
| Cu-VDP MOF on SPCE | Dopamine | DPV | 0.5-50 µM | 0.1 µM | N/A |
| Poly(4-vinylpyridine) MIP on AuE | Quercetin | CV | 1-100 µM | 0.2 µM | N/A |
| VDP-CP composite with CNTs | H2O2 | Amperometry | 10-500 µM | 1.5 µM | N/A |
GCE: Glassy Carbon Electrode, DPASV: Differential Pulse Anodic Stripping Voltammetry, rGO: reduced Graphene Oxide, SWASV: Square Wave Anodic Stripping Voltammetry, SPCE: Screen-Printed Carbon Electrode, DPV: Differential Pulse Voltammetry, MIP: Molecularly Imprinted Polymer, AuE: Gold Electrode, CV: Cyclic Voltammetry, CNTs: Carbon Nanotubes.
Experimental Protocols
Protocol 1: Synthesis of a Luminescent Zn-VDP Metal-Organic Framework (MOF)
This protocol describes a typical solvothermal synthesis of a zinc-based MOF using this compound and a carboxylic acid co-ligand.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
This compound (VDP)
-
1,4-Benzenedicarboxylic acid (H2BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO3)2·6H2O and 0.5 mmol of H2BDC in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
Add the VDP solution to the metal-linker solution and sonicate for 15 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Allow the oven to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Activate the MOF by immersing it in fresh dichloromethane for 24 hours, replacing the solvent every 8 hours.
-
Decant the dichloromethane and dry the MOF under vacuum at 100 °C for 12 hours to remove any residual solvent from the pores.
-
The resulting activated Zn-VDP MOF is now ready for characterization and use in sensing applications.
Protocol 2: Fabrication of a Poly(4-vinylpyridine)-Modified Electrochemical Sensor for Heavy Metal Detection
This protocol details the modification of a glassy carbon electrode (GCE) with a poly(4-vinylpyridine) film for the detection of lead ions.
Materials:
-
4-Vinylpyridine monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Dimethyl sulfoxide (DMSO)
-
Glassy carbon electrode (GCE, 3 mm diameter)
-
Alumina slurry (0.3 and 0.05 µm)
-
Ethanol and deionized water
-
Lead (Pb2+) standard solution
-
Acetate buffer (0.1 M, pH 5.0)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in a 1:1 (v/v) solution of ethanol and deionized water for 5 minutes.
-
Rinse again with deionized water and allow it to dry at room temperature.
-
-
Polymer Solution Preparation:
-
Prepare a 1% (w/v) solution of poly(4-vinylpyridine) by dissolving the polymer in DMSO. If starting from the monomer, polymerize 4-vinylpyridine using AIBN as an initiator in a suitable solvent like toluene under an inert atmosphere, then isolate and dissolve the polymer in DMSO.
-
-
Electrode Modification:
-
Drop-cast 5 µL of the poly(4-vinylpyridine) solution onto the cleaned GCE surface.
-
Dry the modified electrode in an oven at 60 °C for 30 minutes to form a stable polymer film.
-
-
Electrochemical Detection of Pb2+:
-
Place the modified electrode in an electrochemical cell containing the acetate buffer solution with a known concentration of Pb2+.
-
Employ a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform preconcentration by applying a potential of -1.2 V for 300 seconds with stirring.
-
Perform the stripping step using differential pulse anodic stripping voltammetry (DPASV) by scanning the potential from -1.2 V to -0.2 V.
-
Record the stripping peak current, which is proportional to the concentration of Pb2+.
-
Construct a calibration curve by measuring the response to a series of standard Pb2+ solutions.
-
Protocol 3: Luminescence-Based Detection of Nitroaromatics
This protocol outlines a general procedure for detecting nitroaromatic compounds using a luminescent VDP-based MOF.
Materials:
-
Activated VDP-based luminescent MOF (e.g., from Protocol 1)
-
A suitable solvent in which the MOF is stable and the analyte is soluble (e.g., DMF, ethanol, or acetonitrile)
-
Nitroaromatic analyte standard (e.g., 2,4,6-trinitrophenol - TNP)
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension:
-
Disperse 5 mg of the activated MOF in 10 mL of the chosen solvent.
-
Sonicate the mixture for 15 minutes to obtain a fine, homogeneous suspension.
-
-
Preparation of Analyte Solutions:
-
Prepare a stock solution of the nitroaromatic analyte (e.g., 1 mM TNP) in the same solvent.
-
Prepare a series of standard solutions of the analyte by serial dilution of the stock solution.
-
-
Luminescence Measurement:
-
Transfer 2 mL of the MOF suspension to a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the MOF suspension at its optimal excitation wavelength.
-
Sequentially add small aliquots (e.g., 10 µL) of the nitroaromatic analyte standard solutions to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the emission maximum after each addition of the analyte.
-
Plot the fluorescence quenching efficiency ((I0 - I) / I0) or I0/I against the analyte concentration, where I0 is the initial fluorescence intensity and I is the intensity after adding the analyte.
-
The resulting plot can be used as a calibration curve to determine the concentration of the analyte in unknown samples.
-
Visualizations: Workflows and Signaling Pathways
Application Notes and Protocols: Self-Assembly of 4,4'-Vinylenedipyridine with Metal Ions for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the self-assembly of 4,4'-vinylenedipyridine (Vpe) with various metal ions to create coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest for applications in drug delivery due to their tunable structures, high porosity, and potential for controlled release.
Introduction to this compound-Based Supramolecular Assemblies
This compound is a versatile organic linker that, in the presence of metal ions, self-assembles into ordered, crystalline structures known as coordination polymers or metal-organic frameworks. The nitrogen atoms on the pyridine rings act as coordination sites for metal ions, while the rigid vinyl spacer ensures the formation of robust and porous frameworks. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺) and synthesis conditions allows for the precise tuning of the resulting material's properties, including pore size, stability, and functionality. These characteristics make Vpe-based materials excellent candidates for hosting and delivering therapeutic agents.
Nanoscale coordination polymers (NCPs) are particularly advantageous for drug delivery as their size and surface can be engineered to leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[1][2] Furthermore, the inherent biodegradability of some of these frameworks, often triggered by the acidic tumor microenvironment, allows for controlled drug release at the target site.[3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for Vpe-based and analogous bipyridine-based drug delivery systems. This data is compiled from various studies on related materials and serves as a guideline for expected performance.
Table 1: Drug Loading Capacity and Efficiency
| Metal Ion | Linker | Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |
| Zn²⁺ | 4,4'-Bipyridine | 5-Fluorouracil | ~15-20 | >90 | [5] |
| Cd²⁺ | 4,4'-Bipyridine | Doxorubicin | ~25 | ~85 | [6] |
| Zn²⁺ | Bisphosphonate | Cisplatin prodrug | 48 ± 3 | High | [2] |
| Cu²⁺ | Bipyridyl-Glycoclusters | - | - | - |
Note: Data for 4,4'-Bipyridine is used as a proxy due to the limited availability of direct quantitative data for this compound in drug delivery applications.
Table 2: In Vitro Drug Release Characteristics
| System | Drug | Release Trigger | Release Profile | Reference |
| Zn-Bipyridine MOF | 5-Fluorouracil | pH 5.5 | Sustained release over 48h | [7] |
| Cd-Bipyridine Polymer | Doxorubicin | pH 5.0 | ~70% release in 24h | [6] |
| PEGylated Zr-MOF | - | pH 5.5 | Controlled release | [3] |
Experimental Protocols
General Synthesis of Vpe-Based Coordination Polymers/MOFs
This protocol describes a general method for the solvothermal synthesis of Vpe-based coordination polymers.
Materials:
-
This compound (Vpe)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate, Cadmium nitrate tetrahydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Methanol)
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 18.22 mg) in 5 mL of the chosen solvent.
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of the same solvent.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 80-120 °C) for 24-72 hours.
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis of Vpe-based coordination polymers.
Protocol for Drug Loading: 5-Fluorouracil into a Zn-Vpe MOF
This protocol details the loading of the anticancer drug 5-Fluorouracil (5-FU) into a pre-synthesized Zn-Vpe MOF.
Materials:
-
Activated Zn-Vpe MOF (synthesized as per protocol 3.1)
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activate the Zn-Vpe MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).
-
Disperse a known amount of the activated Zn-Vpe MOF (e.g., 20 mg) in a specific volume of the 5-FU solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24-48 hours in the dark to allow for maximum drug loading.
-
After the loading period, centrifuge the suspension to separate the 5-FU-loaded MOF.
-
Wash the loaded MOF with fresh methanol to remove any surface-adsorbed drug.
-
Dry the 5-FU@Zn-Vpe MOF under vacuum.
-
To determine the drug loading, analyze the supernatant and washing solutions using UV-Vis spectroscopy at the characteristic absorbance wavelength of 5-FU (~266 nm). The amount of encapsulated drug is calculated by subtracting the amount of 5-FU in the supernatant from the initial amount.
Protocol for In Vitro Drug Release Study
This protocol describes the procedure to study the release of a loaded drug from the Vpe-based MOF, particularly focusing on pH-responsive release.
Materials:
-
Drug-loaded Vpe-MOF (e.g., 5-FU@Zn-Vpe)
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)
-
Acetate buffer or PBS at pH 5.5 (simulating the tumor microenvironment)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of the release medium (e.g., 2 mL of PBS pH 7.4 or acetate buffer pH 5.5).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of the corresponding release medium (e.g., 50 mL).
-
Maintain the setup at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.
-
Replenish the container with an equal volume of fresh release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Diagram of pH-Responsive Drug Release:
Caption: Schematic of pH-triggered drug release from a Vpe-based MOF.
Applications in Drug Development
The self-assembly of this compound with metal ions offers a versatile platform for various applications in drug development:
-
Targeted Cancer Therapy: The ability to encapsulate chemotherapeutic agents and the potential for pH-triggered release make these materials highly suitable for targeted cancer treatment, potentially reducing systemic toxicity.[2][6]
-
Controlled Release Formulations: The porous nature and tunable stability of Vpe-based MOFs allow for the development of formulations with sustained and controlled release profiles, which is beneficial for improving patient compliance and therapeutic efficacy.
-
Delivery of Poorly Soluble Drugs: The high surface area and pore volume of these materials can be utilized to encapsulate and deliver hydrophobic drugs that are otherwise difficult to formulate.[1]
-
Combination Therapy: The tunable pore sizes may allow for the co-loading of multiple therapeutic agents for combination therapy, addressing drug resistance and enhancing treatment outcomes.
Conclusion
The self-assembly of this compound with metal ions provides a powerful and adaptable strategy for the design and synthesis of advanced drug delivery systems. The detailed protocols and application notes provided herein offer a foundational guide for researchers and professionals in the field to explore the potential of these novel materials in developing next-generation therapeutics. Further research into the in vivo behavior and toxicity of these materials will be crucial for their translation into clinical applications.
References
- 1. Bio-Inspired Amphoteric Polymer for Triggered-Release Drug Delivery on Breast Cancer Cells Based on Metal Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembled nanoscale coordination polymers with trigger release properties for effective anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nano-Scale Anti-Cancer Drug Delivery by a Zn-Based Metal Organic Framework Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cd(II)-based complex loaded with drug doxorubicin hydrogels against leukemia and reinforcement learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-sensitive metal-organic framework carrier decorated with chitosan for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with 4,4'-Vinylenedipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying topology. This document provides detailed application notes and protocols for the post-synthetic modification of a zirconium-based MOF, UiO-67, with the photoresponsive linker 4,4'-vinylenedipyridine (VDP).
The incorporation of VDP into the MOF structure imparts photoresponsive properties. Upon irradiation with UV light, the vinyl groups of adjacent VDP linkers can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane ring. This dimerization can alter the porosity and framework dynamics of the MOF, enabling applications such as photo-controlled drug release and photocatalysis.
Applications
Photo-controlled Drug Delivery
The photo-induced dimerization of VDP linkers can be utilized to control the release of encapsulated drug molecules. In the non-dimerized state, the MOF pores are open, allowing for the loading of therapeutic agents. Upon UV irradiation, the formation of cyclobutane cross-links can lead to a contraction of the pores, trapping the drug molecules. Subsequent exposure to a different wavelength of light or a change in local environment could potentially reverse this process, triggering the release of the cargo. This on-demand release mechanism offers precise spatial and temporal control over drug administration, minimizing off-target effects.
Photocatalysis
MOFs functionalized with VDP can act as heterogeneous photocatalysts. The VDP ligand can absorb light energy and participate in photochemical reactions. For instance, the excited state of the VDP linker could facilitate the degradation of organic pollutants. The porous nature of the MOF allows for the efficient diffusion of reactants to the active catalytic sites within the framework.
Experimental Protocols
Protocol 1: Synthesis of Parent MOF (UiO-67)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
4,4'-Biphenyldicarboxylic acid (H₂BPDC)
-
N,N-Dimethylformamide (DMF)
-
Benzoic acid (modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a 100 mL screw-capped jar, dissolve ZrCl₄ (1.25 g, 5.36 mmol) and 4,4'-biphenyldicarboxylic acid (1.30 g, 5.36 mmol) in 60 mL of DMF.
-
Add benzoic acid (5.24 g, 42.9 mmol) as a modulator to the solution.
-
Seal the jar tightly and place it in a preheated oven at 120 °C for 48 hours.
-
After cooling to room temperature, a white crystalline powder of UiO-67 will have formed.
-
Collect the powder by centrifugation and wash with fresh DMF (3 x 50 mL) and then with methanol (3 x 50 mL).
-
To activate the MOF, the solvent-exchanged material is immersed in chloroform for 24 hours.
-
The chloroform is decanted, and the solid is dried under vacuum at 150 °C for 12 hours to yield activated UiO-67.
Protocol 2: Post-Synthetic Modification of UiO-67 with this compound (VDP) via Solvent-Assisted Linker Exchange (SALE)
Materials:
-
Activated UiO-67
-
This compound (VDP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
Procedure:
-
Suspend 200 mg of activated UiO-67 in 20 mL of anhydrous DMF in a 50 mL screw-capped vial.
-
In a separate vial, prepare a solution of this compound (400 mg, 2.2 mmol) in 20 mL of anhydrous DMF.
-
Add the VDP solution to the UiO-67 suspension.
-
Seal the vial and place it in a preheated oven at 80 °C for 72 hours.
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the modified MOF (UiO-67-VDP) thoroughly with fresh DMF (5 x 30 mL) to remove any unreacted VDP and exchanged H₂BPDC linker.
-
Perform a final wash with anhydrous methanol (3 x 30 mL).
-
Activate the UiO-67-VDP by drying under vacuum at 100 °C for 12 hours.
Protocol 3: Characterization of UiO-67-VDP
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the retention of the crystalline structure after post-synthetic modification.
-
Procedure: Acquire PXRD patterns of the parent UiO-67 and the modified UiO-67-VDP. The patterns should be comparable, indicating that the framework integrity is maintained.
2. ¹H NMR Spectroscopy:
-
Purpose: To quantify the percentage of VDP linker incorporation.
-
Procedure:
-
Digest a known amount (approx. 10 mg) of UiO-67-VDP in a solution of 1 M NaOH in D₂O.
-
Neutralize the solution with 1 M DCl in D₂O.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of the biphenyl protons from the original BPDC linker and the vinyl and pyridyl protons from the incorporated VDP linker to determine the molar ratio.
-
3. Gas Adsorption (N₂ Isotherm):
-
Purpose: To determine the surface area and pore volume of the modified MOF.
-
Procedure: Perform N₂ adsorption-desorption measurements at 77 K. A decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume is expected after the incorporation of the bulkier VDP linker.
Quantitative Data
The following tables summarize hypothetical quantitative data for the parent and modified MOFs. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Linker Incorporation Data (from ¹H NMR)
| Sample | BPDC Linker (%) | VDP Linker (%) |
| UiO-67 | 100 | 0 |
| UiO-67-VDP | 75 | 25 |
Table 2: Porosity Data (from N₂ Adsorption at 77 K)
| Sample | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-67 | 2500 | 1.10 |
| UiO-67-VDP | 1800 | 0.85 |
Visualizations
Experimental Workflow for Post-Synthetic Modification
Caption: Workflow for the synthesis of UiO-67 and its post-synthetic modification with this compound.
Photo-controlled Drug Release Mechanism
Caption: Proposed mechanism for photo-controlled drug release from UiO-67-VDP.
Photocatalytic Degradation Pathway
Caption: Simplified pathway for the photocatalytic degradation of organic pollutants using UiO-67-VDP.
4,4'-Vinylenedipyridine: A Versatile Building Block for Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4'-Vinylenedipyridine (VDP), also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, linear bidentate organic ligand that has garnered significant attention as a versatile building block for the construction of a wide array of functional materials. Its unique structural features, including the conjugated vinyl bridge and the terminal pyridine rings capable of coordinating to metal centers, make it an ideal component for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. These materials exhibit promising applications in gas storage, chemical sensing, and heterogeneous catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in the development of such functional materials.
Application in Metal-Organic Frameworks (MOFs) for Gas Storage
This compound is an excellent choice as a pillar ligand in the construction of 3D Metal-Organic Frameworks. Its rigidity and length allow for the creation of porous structures with high surface areas and tunable pore sizes, which are critical for efficient gas storage and separation.
Protocol: Solvothermal Synthesis of a VDP-based MOF
This protocol describes the synthesis of a zinc-based MOF, denoted as [Zn₂(bdc)₂(4,4'-bpe)]·n(solv) (where bdc = 1,4-benzenedicarboxylate and 4,4'-bpe = this compound), a material known for its porosity.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂bdc)
-
This compound (VDP)
-
N,N'-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL glass vial, dissolve 0.089 g (0.3 mmol) of zinc nitrate hexahydrate and 0.050 g (0.3 mmol) of 1,4-benzenedicarboxylic acid in 10 mL of DMF.
-
To this solution, add 0.055 g (0.3 mmol) of this compound.
-
Seal the vial and heat it in an oven at 100 °C for 24 hours.
-
After cooling to room temperature, colorless block-shaped crystals will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
To activate the MOF, the solvent molecules within the pores must be removed. Exchange the DMF solvent by immersing the crystals in methanol for 24 hours, refreshing the methanol three times during this period.
-
After methanol exchange, immerse the crystals in chloroform for another 24 hours.
-
Decant the chloroform and dry the crystals under a dynamic vacuum at 120 °C for 12 hours to obtain the activated, porous MOF.
Characterization:
The resulting MOF should be characterized using powder X-ray diffraction (PXRD) to confirm its crystal structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.
Quantitative Data for VDP-based MOFs
| MOF Designation | Metal Center | Other Linkers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) | Reference |
| [Zn₂(bdc)₂(4,4'-bpe)] | Zn(II) | 1,4-Benzenedicarboxylate | ~1200 | ~0.55 | ~2.5 | ~1.2 | Fictional Example |
| [Cu(sip)(4,4'-bpe)₀.₅] | Cu(II) | 5-Sulfoisophthalate | ~950 | ~0.42 | ~2.1 | ~1.0 | Fictional Example |
| [Co₂(dobdc)(4,4'-bpe)] | Co(II) | 2,5-Dioxido-1,4-benzenedicarboxylate | ~1500 | ~0.68 | ~3.0 | ~1.5 | Fictional Example |
Note: The data in this table is representative and may vary depending on the specific synthesis and activation conditions.
Diagram of Solvothermal MOF Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a VDP-based MOF.
Application in Coordination Polymers for Chemical Sensing
The extended π-system of this compound, coupled with its ability to form robust coordination networks, makes it a suitable building block for luminescent coordination polymers. These materials can exhibit changes in their fluorescence properties upon interaction with specific analytes, enabling their use as chemical sensors.
Protocol: Synthesis of a Luminescent VDP-based Coordination Polymer Sensor
This protocol outlines the synthesis of a cadmium-based coordination polymer, [Cd(4,4'-bpe)(bdc)]·n(solv), which can be used for the detection of nitroaromatic compounds.
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
1,4-Benzenedicarboxylic acid (H₂bdc)
-
This compound (VDP)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, combine 0.062 g (0.2 mmol) of cadmium nitrate tetrahydrate, 0.033 g (0.2 mmol) of 1,4-benzenedicarboxylic acid, and 0.036 g (0.2 mmol) of this compound.
-
Add a solvent mixture of 8 mL of DMF and 2 mL of ethanol.
-
Seal the autoclave and heat it at 120 °C for 72 hours.
-
After slow cooling to room temperature, colorless needle-shaped crystals are obtained.
-
The crystals are collected by filtration, washed with fresh DMF, and dried in air.
Sensing Application Protocol:
-
Grind the as-synthesized crystals into a fine powder.
-
Disperse a small amount of the powdered coordination polymer in a solvent (e.g., ethanol) to form a stable suspension.
-
Record the baseline fluorescence emission spectrum of the suspension.
-
Introduce a solution of the analyte (e.g., 2,4,6-trinitrophenol in ethanol) to the suspension.
-
Record the fluorescence emission spectrum again and observe the change in intensity. A significant decrease (quenching) of the fluorescence indicates the presence of the analyte.
Quantitative Sensing Performance
| Coordination Polymer | Analyte | Detection Limit (μM) | Quenching Efficiency (%) | Response Time (s) | Reference |
| [Cd(4,4'-bpe)(bdc)] | 2,4,6-Trinitrophenol (TNP) | ~1.5 | ~95 | < 60 | Fictional Example |
| [Zn(4,4'-bpe)(oba)] | Nitrobenzene | ~5.2 | ~88 | < 120 | Fictional Example |
| [Cd₂(4,4'-bpe)₂(ad)₂] | Fe³⁺ ions | ~0.8 | ~98 | < 30 | Fictional Example |
Note: The data in this table is for illustrative purposes. oba = 4,4'-oxybis(benzoate), ad = adipate.
Diagram of Luminescence Quenching Sensing Mechanism:
Caption: Energy transfer process in luminescence quenching by an analyte.
Application in Heterogeneous Catalysis
Polymers and coordination materials incorporating this compound can serve as robust platforms for supporting catalytic metal centers. The pyridine nitrogen atoms can coordinate to metal ions, effectively immobilizing them within a solid matrix. This creates a heterogeneous catalyst that is easily separable from the reaction mixture, allowing for catalyst recycling and continuous flow processes.
Protocol: Preparation of a VDP-containing Polymer-supported Catalyst
This protocol describes the synthesis of a crosslinked poly(4-vinylpyridine)-co-divinylbenzene resin and its subsequent metallation to create a heterogeneous catalyst.
Materials:
-
4-Vinylpyridine
-
Divinylbenzene (DVB) (as a crosslinker)
-
Azobisisobutyronitrile (AIBN) (as an initiator)
-
Toluene
-
Palladium(II) chloride (PdCl₂)
-
Ethanol
Procedure:
Part A: Polymer Synthesis
-
In a round-bottom flask, prepare a solution of 10 g of 4-vinylpyridine, 2 g of divinylbenzene, and 0.1 g of AIBN in 50 mL of toluene.
-
Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.
-
Heat the mixture at 80 °C under a nitrogen atmosphere with stirring for 24 hours. A solid polymer will precipitate.
-
Cool the mixture, filter the polymer, and wash it extensively with toluene and then ethanol.
-
Dry the polymer beads in a vacuum oven at 60 °C overnight.
Part B: Catalyst Preparation (Immobilization of Palladium)
-
Suspend 5 g of the dried poly(4-vinylpyridine-co-DVB) beads in 100 mL of ethanol.
-
In a separate beaker, dissolve 0.5 g of palladium(II) chloride in 50 mL of ethanol (gentle heating may be required).
-
Add the palladium solution to the polymer suspension and stir the mixture at room temperature for 48 hours.
-
The polymer beads will change color as the palladium coordinates to the pyridine sites.
-
Filter the metallated polymer, wash it with ethanol until the filtrate is colorless, and dry it under vacuum at 60 °C.
Catalytic Application (Example: Suzuki Coupling Reaction):
-
In a reaction flask, combine 1 mmol of an aryl halide (e.g., iodobenzene), 1.5 mmol of an arylboronic acid (e.g., phenylboronic acid), and 2 mmol of a base (e.g., K₂CO₃).
-
Add 10 mg of the prepared Pd-polymer catalyst.
-
Add 5 mL of a suitable solvent (e.g., a mixture of ethanol and water).
-
Heat the reaction mixture at 80 °C with stirring for the required time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture and separate the catalyst by simple filtration. The catalyst can be washed, dried, and reused for subsequent reactions.
Quantitative Catalytic Performance
| Catalyst | Reaction | Substrate | Product Yield (%) | Turnover Number (TON) | Recyclability (No. of Cycles) | Reference |
| Pd@poly(4VP-co-DVB) | Suzuki Coupling | Iodobenzene + Phenylboronic Acid | >98 | ~1000 | >5 | Fictional Example |
| Cu@poly(4VP-co-DVB) | Click Reaction (Azide-Alkyne Cycloaddition) | Benzyl Azide + Phenylacetylene | >95 | ~800 | >4 | Fictional Example |
| Ru@VDP-MOF | Hydrogenation | Styrene | >99 | ~1500 | >6 | Fictional Example |
Note: The data presented is illustrative. Performance depends on specific reaction conditions.
Diagram of a Heterogeneous Catalytic Cycle:
Caption: A simplified catalytic cycle for a Suzuki coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4'-Vinylenedipyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of crude 4,4'-Vinylenedipyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications? A1: this compound, also known as 1,2-Di(4-pyridyl)ethylene, is a dipyridine derivative with the chemical formula C12H10N2.[1][2] It typically appears as a light brown or pale-yellow crystalline powder.[1][3] It is widely used as a ligand or linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Additionally, it serves as a useful compound in various organic syntheses.[1][3]
Q2: What are the likely impurities in crude this compound? A2: Impurities in crude this compound typically originate from its synthesis. Common synthetic routes involve reacting 4-methylpyridine with 4-pyridinecarboxaldehyde.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: 4-methylpyridine and 4-pyridinecarboxaldehyde.[1]
-
Reaction By-products: Side products from the condensation reaction.
-
Degradation Products: The vinyl group can be susceptible to oxidation or polymerization, especially when exposed to light, air, or high temperatures.[4] Pyridine-containing compounds can also degrade and form colored impurities.[5]
-
Residual Solvents and Reagents: Acetic acid or other solvents used during synthesis and work-up.[1]
Q3: Which purification method is most suitable for my sample? A3: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample and is scalable. It is often the first method to try if the crude product is mostly crystalline.
-
Column Chromatography: Excellent for separating compounds with different polarities, making it effective for removing by-products and unreacted starting materials that are difficult to remove by recrystallization.[3]
-
Sublimation: A suitable technique for compounds that can transition directly from a solid to a gas phase without decomposing, often yielding very high purity product.[6] This is effective for non-volatile impurities.
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for crude this compound.
Caption: Workflow for selecting a purification method for this compound.
Method 1: Recrystallization
Recrystallization is a technique used to purify a crystalline compound by dissolving it in a hot solvent and allowing it to cool, whereupon the compound forms purer crystals and impurities remain in the solution.[7]
Experimental Protocol: Recrystallization from Water
-
Solvent Selection: Water is a documented solvent for the recrystallization of this compound.[3] The compound's solubility is approximately 1.6 g per 100 mL at 100°C.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1.5 g of crude product, add approximately 15 mL of deionized water to start.[7] Heat the mixture to boiling on a hot plate with stirring.[8]
-
Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves completely.[9] Avoid adding an excess of solvent to maximize yield.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight).[10] Bring the solution back to a boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.[10]
-
Drying: Draw air through the crystals on the filter for several minutes.[8] Transfer the crystals to a watch glass and allow them to air-dry or dry in a vacuum oven at a moderate temperature. The melting point of pure 1,2-Di(4-pyridyl)ethylene is 148-152 °C.[3]
Quantitative Data for Recrystallization
| Parameter | Value | Reference |
| Solvent | Deionized Water | [3] |
| Solubility | ~1.6 g / 100 mL at 100°C | [1] |
| Melting Point (Pure) | 148-152 °C | [3] |
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" happens when the solute comes out of solution above its melting point. To fix this, try reheating the solution to dissolve the oil and then add a bit more solvent to lower the saturation point.[5] Alternatively, consider using a solvent with a lower boiling point or a co-solvent system.[7]
Q: No crystals are forming, even after cooling in an ice bath. What went wrong? A: This usually indicates that too much solvent was added, and the solution is not supersaturated. You can try to boil off some of the solvent to concentrate the solution and then attempt to cool it again. Another technique is to scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
Q: The final product is still colored. How can I fix this? A: The presence of color indicates persistent impurities. Ensure that you are using activated charcoal during the recrystallization process.[10] If the color persists, a second recrystallization may be necessary, or the impurity may need to be removed by another method, such as column chromatography.[5]
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for purifying pyridine derivatives.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve good separation (Rf value of ~0.3 for the desired product).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions continuously.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Troubleshooting Column Chromatography
Q: My compound is streaking or "tailing" on the TLC plate and the column. Why? A: The basic nitrogen on the pyridine rings can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[11] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[11] This will neutralize the active sites on the silica. Alternatively, you can use a different stationary phase like neutral or basic alumina.[11]
Q: I am getting a very low yield after chromatography. Where did my product go? A: Low recovery can be caused by irreversible adsorption of the product onto the silica gel or decomposition on the acidic stationary phase.[11] Using a deactivated stationary phase (like neutralized silica or alumina) can help.[11] Also, ensure gentle removal of the solvent post-purification, as the compound may be thermally sensitive.[11]
Q: The separation between my product and an impurity is poor. A: Poor separation means the mobile phase is not optimal. If the spots are too high on the TLC plate (high Rf), the eluent is too polar; decrease the amount of the polar solvent. If the spots are too low (low Rf), the eluent is not polar enough; increase the amount of the polar solvent. Experiment with different solvent systems to improve resolution.
General Troubleshooting Workflows
Troubleshooting Low Yield
Caption: A troubleshooting guide for diagnosing the cause of low product yield.
Troubleshooting Colored Impurities
Caption: A workflow for addressing discoloration in the purified product.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 13362-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 13362-78-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4,4'-Vinylenedipyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Vinylenedipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, typically through the condensation of 4-picoline and 4-pyridinecarboxaldehyde, can lead to several impurities. While specific impurity profiles can vary based on reaction conditions, the most common impurities include:
-
Unreacted Starting Materials: Residual 4-picoline and 4-pyridinecarboxaldehyde are frequently observed in the crude product.
-
Self-Condensation Product of 4-Pyridinecarboxaldehyde: Aldol condensation of two molecules of 4-pyridinecarboxaldehyde can occur as a side reaction, leading to the formation of a dimeric impurity.
-
Oxidation Products: this compound is susceptible to oxidation, which can lead to the formation of various oxidized byproducts, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Cis-Isomer of this compound: While the trans-isomer is the thermodynamically more stable and desired product, small amounts of the cis-isomer may also be formed.
Q2: My final product is a brownish color instead of the expected light yellow. What is the likely cause?
A brown coloration in the final product often indicates the presence of impurities. Older samples of the starting material, 4-pyridinecarboxaldehyde, can be brown due to the presence of impurities, and using such starting material can result in a colored product. Additionally, oxidation of the final product during the reaction or workup can also lead to discoloration.
Q3: I am having difficulty purifying my this compound. What are the recommended purification methods?
The most effective methods for purifying this compound are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a good first-line purification technique, especially for removing less soluble impurities. Water is a commonly used solvent for the recrystallization of the free base.[1] For the dihydrochloride salt, ethanol is a suitable solvent.[1]
-
Column Chromatography: For more challenging separations, particularly for removing impurities with similar polarity to the product, silica gel column chromatography is effective. A solvent system of ethyl acetate in hexanes is a common choice for the mobile phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature. - Verify the purity and reactivity of the starting materials. |
| Side reactions | - Control the reaction temperature carefully, as higher temperatures can favor the formation of byproducts. - Add the reagents in the specified order and at the recommended rate to minimize side reactions. |
| Product loss during workup | - Optimize the extraction and washing steps to minimize the loss of product into the aqueous phase. - Be cautious during solvent removal to avoid accidental loss of the product. |
| Inefficient purification | - Select the appropriate purification method (recrystallization or column chromatography) based on the impurity profile. - Optimize the solvent system for recrystallization or the eluent for column chromatography to maximize recovery. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
| Analytical Observation (¹H NMR) | Troubleshooting Step |
| Signals corresponding to 4-picoline (δ ~2.3 ppm for CH₃, δ ~7.1 and 8.5 ppm for pyridine ring protons) are observed. | - Ensure a slight excess of 4-pyridinecarboxaldehyde is used to drive the reaction to completion. - Increase the reaction time or temperature, monitoring for the disappearance of the starting material by TLC or ¹H NMR. - Purify the crude product using column chromatography. |
| Signals corresponding to 4-pyridinecarboxaldehyde (δ ~10.1 ppm for CHO proton, δ ~7.7 and 8.9 ppm for pyridine ring protons) are observed. | - Ensure the stoichiometry of the reactants is correct. - Verify the activity of the base used for the condensation. - Purify the crude product using column chromatography. |
Table 1: ¹H NMR Chemical Shifts of Starting Materials and Product
| Compound | Functional Group | Chemical Shift (δ, ppm) in CDCl₃ |
| 4-Picoline | CH₃ | ~2.35 |
| Pyridine H | ~7.1 (d), ~8.46 (d) | |
| 4-Pyridinecarboxaldehyde | CHO | ~10.11 |
| Pyridine H | ~7.72 (d), ~8.90 (d) | |
| This compound | Vinyl H | ~7.55 (s) |
| Pyridine H | ~7.61 (d), ~8.62 (d) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Issue 3: Difficulty in Removing Colored Impurities
| Problem | Troubleshooting Step |
| The purified product remains colored after initial purification. | - If using recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. - For column chromatography, ensure the silica gel is properly packed and use an appropriate solvent gradient to separate the colored components. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on literature procedures.[1][2]
Materials:
-
4-Picoline
-
4-Pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotonation of 4-Picoline: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-picoline in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF to the cooled solution with stirring.
-
Condensation Reaction: To the resulting deep red solution of the 4-picolyl anion, slowly add a solution of 4-pyridinecarboxaldehyde in anhydrous THF. Maintain the temperature at -78 °C during the addition.
-
Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol 1: Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot water.[1]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Purification Protocol 2: Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimum amount of the eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Protocol: GC-MS Analysis
A gas chromatography-mass spectrometry (GC-MS) method can be developed to analyze the crude reaction mixture and identify impurities.
-
Column: A non-polar capillary column (e.g., DB-5MS or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
This method should allow for the separation and identification of the starting materials, the product, and potential higher-boiling byproducts.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 4,4'-Vinylenedipyridine Synthesis
Welcome to the technical support center for the synthesis of 4,4'-vinylenedipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several synthetic routes are commonly employed to synthesize this compound. These include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, Heck coupling, and a condensation reaction involving 4-methylpyridine and 4-pyridinecarboxaldehyde, often facilitated by a strong base like lithium diisopropylamide (LDA).
Q2: I am getting a low yield of this compound. What are the general factors I should investigate?
A2: Low yields can stem from several factors irrespective of the synthetic method. Key areas to investigate include the purity of starting materials, effectiveness of the chosen solvent and catalyst, and optimization of reaction temperature and time.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction duration.[1]
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be challenging due to its polarity. Common methods include column chromatography on silica gel.[2] Recrystallization from water is also a reported method for purification.[2] The choice of purification strategy will depend on the impurities present from the specific synthetic route used.
Troubleshooting Guides by Synthetic Method
Condensation of 4-Methylpyridine and 4-Pyridinecarboxaldehyde
This method involves the deprotonation of 4-methylpyridine with a strong base like LDA, followed by reaction with 4-pyridinecarboxaldehyde and subsequent dehydration.
Issue: Low or no product yield.
-
Potential Cause: Incomplete deprotonation of 4-methylpyridine.
-
Potential Cause: Side reactions of the highly reactive intermediates.
-
Troubleshooting:
-
Add the 4-pyridinecarboxaldehyde slowly to the reaction mixture to control the reaction rate and minimize side product formation.[2]
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the reagents.
-
-
-
Potential Cause: Incomplete dehydration of the aldol-type intermediate.
-
Troubleshooting:
-
Ensure a sufficient reflux time in acetic acid (e.g., 24 hours) to drive the dehydration to completion.[2]
-
-
Wittig Reaction
The Wittig reaction provides a reliable method for alkene synthesis from an aldehyde and a phosphonium ylide.
Issue: Low yield of this compound.
-
Potential Cause: Incomplete formation of the phosphonium ylide.
-
Troubleshooting:
-
Use a sufficiently strong and fresh base (e.g., NaOH, NaH, NaOMe, or n-butyllithium) to deprotonate the phosphonium salt.[3]
-
Ensure the reaction for ylide formation is carried out in an appropriate anhydrous solvent.
-
-
-
Potential Cause: Side reactions of the ylide or aldehyde.
-
Troubleshooting:
-
Generate the ylide in situ in the presence of the 4-pyridinecarboxaldehyde to ensure it reacts as it is formed.
-
Control the reaction temperature, as some ylides can be thermally unstable.
-
-
Issue: Difficulty in purifying the product from triphenylphosphine oxide.
-
Potential Cause: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to similar polarities.[4]
-
Troubleshooting:
-
Column Chromatography: A carefully optimized gradient elution on silica gel can separate this compound from triphenylphosphine oxide.
-
Extraction: In some cases, an acidic workup can be used. The basic pyridine nitrogens of the desired product will be protonated, making it water-soluble and allowing for separation from the neutral triphenylphosphine oxide by extraction.
-
Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of either the product or the byproduct.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.
Issue: Low yield or no reaction.
-
Potential Cause: The phosphonate carbanion is not being formed.
-
Troubleshooting:
-
Ensure a suitable base (e.g., NaH, t-BuOK) is used to deprotonate the phosphonate.
-
The phosphonate must have an adjacent electron-withdrawing group to be sufficiently acidic for deprotonation.[5]
-
-
-
Potential Cause: The reaction is not proceeding to the alkene.
-
Troubleshooting:
-
In the absence of a strong electron-withdrawing group, the reaction may stop at the β-hydroxyphosphonate intermediate. This intermediate can be converted to the alkene by reaction with reagents like diisopropylcarbodiimide.[5]
-
-
Advantage: A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, making purification much simpler than in the Wittig reaction.[5]
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.
Issue: Low yield of the desired product.
-
Potential Cause: Inactive catalyst.
-
Troubleshooting:
-
Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) is of high quality.
-
The choice of ligand can be critical. If using a phosphine ligand, ensure it is not oxidized. Ligand-free conditions have also been reported to be effective in some cases.
-
-
-
Potential Cause: Unfavorable reaction conditions.
-
Troubleshooting:
-
Base: The choice of base is important. Inorganic bases like NaHCO₃ or organic bases like triethylamine are commonly used.
-
Solvent: Polar aprotic solvents like DMF or NMP are often effective.
-
Temperature: The reaction often requires elevated temperatures (e.g., 90-140 °C).
-
-
Issue: Formation of regioisomers or side products.
-
Potential Cause: The Heck reaction can sometimes yield a mixture of regioisomers.
-
Troubleshooting:
-
The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For the synthesis of trans-stilbene derivatives, the Heck reaction is generally highly stereoselective.[6]
-
-
Data Presentation: Comparison of Synthetic Methods
| Parameter | Condensation (LDA) | Wittig Reaction | Horner-Wadsworth-Emmons | Heck Coupling | Knoevenagel Condensation |
| Starting Materials | 4-Methylpyridine, 4-Pyridinecarboxaldehyde | (4-Pyridylmethyl)triphenylphosphonium salt, 4-Pyridinecarboxaldehyde | Diethyl (4-pyridylmethyl)phosphonate, 4-Pyridinecarboxaldehyde | 4-Halopyridine, 4-Vinylpyridine | 4-Pyridinecarboxaldehyde, 4-Pyridylacetic acid derivative |
| Key Reagents | LDA, Acetic Acid[2] | Strong base (e.g., NaOH) | Strong base (e.g., NaH) | Palladium catalyst, Base | Weak base (e.g., piperidine) |
| Typical Yield | ~49%[2] | Varies, can be high | Generally good to high | Moderate to good | Varies |
| Key Byproducts | Diisopropylamine | Triphenylphosphine oxide | Water-soluble phosphate | Stoichiometric salts | Water |
| Purification | Column Chromatography[2] | Column Chromatography, Extraction | Aqueous extraction, Column Chromatography | Column Chromatography | Filtration, Recrystallization |
| Stereoselectivity | Primarily trans | Can produce E/Z mixtures | Predominantly E-isomer[5] | Predominantly trans-isomer[6] | Generally E-selective |
Experimental Protocols
Detailed Protocol for Condensation of 4-Methylpyridine and 4-Pyridinecarboxaldehyde
-
Materials: 4-methylpyridine, 4-pyridinecarboxaldehyde, Lithium diisopropylamide (LDA) solution in THF, Acetic acid, Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a solution of 4-methylpyridine (4.12 mmol) in anhydrous THF (5 mL) at -70 °C under an inert atmosphere, add a solution of LDA in THF (4.32 mmol) dropwise.[2]
-
Stir the mixture at -70 °C for a specified time to ensure complete deprotonation.
-
Slowly add 4-pyridinecarboxaldehyde (4.12 mmol) to the reaction mixture while maintaining the low temperature.[2]
-
After the addition is complete, allow the reaction to proceed at low temperature for a period before warming to room temperature.
-
Add acetic acid (10 mL) and reflux the reaction mixture for 24 hours.[2]
-
After cooling, remove the solvent by rotary evaporation.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.[2]
-
Mandatory Visualizations
Experimental Workflow for this compound Synthesis via Wittig Reaction
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Troubleshooting Logic for Low Yield in Synthesis
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 13362-78-2 [chemicalbook.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Vinylpyridine Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-vinylpyridine (4-VP) to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What causes 4-vinylpyridine to polymerize?
A1: 4-Vinylpyridine is a reactive monomer that can undergo spontaneous free-radical polymerization.[1] This process is typically initiated by:
-
Heat: Elevated temperatures significantly accelerate the rate of polymerization.[2]
-
Light: Exposure to light, especially UV light, can trigger the formation of free radicals.
-
Oxygen: While seemingly counterintuitive, the presence of oxygen is necessary for the activation of common phenolic inhibitors like hydroquinone and 4-tert-Butylcatechol (TBC). However, peroxides, which can form upon prolonged exposure to air, can also initiate polymerization.[3]
-
Contamination: Impurities, such as peroxides, acids, or metal ions, can act as initiators for polymerization.
Q2: What are the signs of 4-vinylpyridine polymerization?
A2: Unwanted polymerization can be identified by the following observations:
-
Increased viscosity of the liquid.
-
Formation of a solid or gel-like substance.
-
Haziness or turbidity in the normally clear liquid.
-
Color change, often to a darker brown or yellow.
Q3: What are the recommended storage conditions for 4-vinylpyridine?
A3: To ensure the stability of 4-vinylpyridine, it is crucial to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most frequently recommended storage temperature.[2][4][5] Storage below -10°C is also cited as a requirement. | Low temperatures drastically reduce the rate of autopolymerization. |
| Inhibitor | Shipped with an inhibitor, typically 100 ppm of hydroquinone (HQ).[2][4][5][6] 4-tert-Butylcatechol (TBC) is another common inhibitor for vinyl monomers.[3] | Inhibitors scavenge free radicals, preventing the initiation of polymerization. |
| Atmosphere | Store under an air headspace. Do not store under an inert atmosphere like nitrogen or argon when using phenolic inhibitors. | Phenolic inhibitors like hydroquinone and TBC require oxygen to function effectively as radical scavengers.[3] |
| Light Protection | Store in an amber or opaque container to protect from light. | Prevents light-induced polymerization. |
| Container | Keep the container tightly sealed to prevent contamination and evaporation of the monomer.[4] | Protects from moisture and other potential contaminants. |
Q4: How long can I store 4-vinylpyridine?
A4: The shelf-life of 4-vinylpyridine is highly dependent on storage conditions. While some suppliers offer a standard warranty of one year from the date of shipment for products without a specified expiration date, it is crucial to monitor the inhibitor concentration and the physical state of the monomer, especially for long-term storage.[2] For critical applications, it is recommended to perform periodic quality control checks.
Q5: What is the purpose of the inhibitor in 4-vinylpyridine?
A5: Inhibitors are added to 4-vinylpyridine to prevent premature polymerization during shipping and storage. They work by reacting with and neutralizing free radicals that would otherwise initiate the polymerization chain reaction.
Q6: Do I need to remove the inhibitor before using 4-vinylpyridine in my experiment?
A6: For most polymerization reactions, the presence of an inhibitor will interfere with the desired reaction. Therefore, it is generally necessary to remove the inhibitor before use. Common methods for inhibitor removal include passing the monomer through a column of basic alumina or vacuum distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased viscosity or solidification of 4-vinylpyridine | Polymerization has occurred due to improper storage (e.g., elevated temperature, light exposure, inhibitor depletion). | If polymerization is extensive, the product may not be salvageable. For slightly viscous material, consider purification by vacuum distillation to separate the monomer from the polymer. Caution: Distillation of vinyl monomers can be hazardous; ensure proper safety precautions are in place. |
| Discoloration (darkening) of the monomer | Partial polymerization or degradation has occurred. | Check for other signs of polymerization. If the material is still liquid and the inhibitor concentration is within an acceptable range, it may be usable after purification (e.g., passing through alumina). |
| Low or no reactivity in a polymerization experiment | The inhibitor was not completely removed. | Re-purify the 4-vinylpyridine to ensure complete removal of the inhibitor. Confirm inhibitor removal through analytical methods if possible. |
| Inhibitor concentration is unknown or suspected to be low | The inhibitor has been consumed over time due to exposure to initiators (heat, light). | Determine the inhibitor concentration using an analytical method such as HPLC. If the concentration is low, a small amount of fresh inhibitor can be added for continued storage, or the monomer should be used immediately after purification. |
Experimental Protocols
Protocol 1: Monitoring Inhibitor (Hydroquinone) Concentration by HPLC
Objective: To quantify the concentration of hydroquinone inhibitor in a 4-vinylpyridine sample.
Materials:
-
4-vinylpyridine sample
-
Hydroquinone reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[7]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 55:45 v/v).[8] Degas the mobile phase before use. Alternatively, a mobile phase of acetonitrile:water (10:90) with 0.1% sulfuric acid can be used.[7]
-
Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of hydroquinone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Protect this solution from light.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the 4-vinylpyridine sample into a volumetric flask.
-
Dilute to a known volume with the mobile phase to achieve a theoretical hydroquinone concentration within the range of the working standards.
-
-
HPLC Analysis:
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength to 295 nm or 300 nm.[7]
-
Inject the working standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the hydroquinone peak in the sample chromatogram based on the retention time of the standards.
-
Quantify the concentration of hydroquinone in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Accelerated Stability Study for 4-Vinylpyridine
Objective: To evaluate the stability of 4-vinylpyridine under elevated temperature conditions to predict its shelf-life under recommended storage conditions.
Materials:
-
4-vinylpyridine with a known initial inhibitor concentration.
-
Amber glass vials with airtight seals.
-
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C or 50°C).
-
Viscometer or rheometer.
-
HPLC system for inhibitor analysis (see Protocol 1).
Procedure:
-
Sample Preparation:
-
Aliquot the 4-vinylpyridine sample into several amber glass vials, ensuring a small headspace of air.
-
Tightly seal the vials.
-
-
Storage:
-
Place the vials in an oven at a constant elevated temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
-
Evaluation:
-
Visual Inspection: Visually inspect the sample for any signs of polymerization (color change, haziness, solids).
-
Viscosity Measurement: Measure the viscosity of the sample. A significant increase in viscosity indicates polymerization.
-
Inhibitor Concentration: Determine the remaining hydroquinone concentration using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Plot the inhibitor concentration versus time at the elevated temperature to determine the depletion rate.
-
Plot the viscosity versus time to identify the onset of polymerization.
-
The data can be used to estimate the shelf-life at lower, recommended storage temperatures using kinetic models, although this requires expertise in chemical kinetics. A simpler approach is to define failure as the point where inhibitor concentration drops below a critical level or viscosity increases significantly.
-
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scipoly.com [scipoly.com]
- 4. 4-乙烯基吡啶 contains 100 ppm hydroquinone as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. prosidingiahsc.stikesmitrakeluarga.ac.id [prosidingiahsc.stikesmitrakeluarga.ac.id]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4,4'-Vinylenedipyridine
Welcome to the technical support center for the synthesis of 4,4'-Vinylenedipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for synthesizing this compound are the Wittig reaction and a condensation reaction involving 4-methylpyridine (4-picoline). The Wittig reaction typically involves reacting a phosphonium salt derived from 4-pyridylmethyl chloride with 4-pyridinecarboxaldehyde.[1] The condensation route often utilizes a strong base like lithium diisopropylamide (LDA) to deprotonate 4-methylpyridine, which then reacts with 4-pyridinecarboxaldehyde.[2] Another related olefination method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate-stabilized carbanion and is known for producing predominantly E-alkenes and having water-soluble byproducts that simplify purification.[3][4]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields can stem from several factors. A systematic approach is best:
-
Purity of Starting Materials: Ensure all reagents, especially the aldehyde and any phosphonium salts or phosphonates, are pure and dry. Aldehydes can oxidize over time, and phosphonium ylides are sensitive to moisture.[5]
-
Reaction Conditions: Temperature, reaction time, and choice of base are critical. For instance, in the Wittig reaction, using a strong base like NaOH is common, but other bases like NaH or NaOMe can be used and may affect the outcome.[1][6] For condensation reactions with LDA, maintaining a very low temperature (e.g., -70 °C) during the initial deprotonation is crucial.[2]
-
Inert Atmosphere: Reactions involving highly reactive intermediates like ylides or organolithium reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture.[7]
Q3: How can I purify the final this compound product effectively?
A3: Purification can be challenging. Common methods include:
-
Recrystallization: This is a highly effective method for purifying the solid product. Water can be used as a solvent for recrystallization (e.g., 1.6g/100mL at 100°C).[2] The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[8]
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is effective.[2]
-
Washing/Extraction: During the workup of a Wittig reaction, the triphenylphosphine oxide byproduct can be difficult to remove.[9] The Horner-Wadsworth-Emmons reaction is advantageous here, as the dialkylphosphate byproduct is water-soluble and can be easily removed with an aqueous extraction.[3][4]
Q4: What are the common side products, and how can their formation be minimized?
A4: Common side products include:
-
cis-Isomer: While the trans (E)-isomer of this compound is typically the desired product, the cis (Z)-isomer can also form, particularly in Wittig reactions. Stabilized ylides, as used in the Horner-Wadsworth-Emmons reaction, generally favor the formation of the E-alkene.[3][6] In some Wittig protocols, the trans isomer selectively precipitates from the reaction mixture, aiding in its isolation.[1]
-
Triphenylphosphine Oxide: This is a ubiquitous byproduct of the Wittig reaction. Its removal can be challenging due to its solubility in many organic solvents.[9] Using the HWE reaction avoids this specific byproduct.[3]
-
Polymerization: As a vinyl-substituted pyridine, the product can be susceptible to polymerization, especially at elevated temperatures or in the presence of acid.[10][11] It is advisable to conduct the reaction at the lowest effective temperature and to store the purified product under appropriate conditions (cool, dark, and potentially with an inhibitor).[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Impure or degraded starting materials (e.g., oxidized aldehyde). | 1. Verify the purity of reagents by NMR or other analytical methods. Purify starting materials if necessary. Use freshly opened or distilled aldehydes. |
| 2. Ineffective base or incomplete deprotonation (Wittig/HWE/LDA methods). | 2. Use a sufficiently strong, anhydrous base. For Wittig, ensure the NaOH solution is concentrated.[1] For LDA, ensure it is freshly prepared or properly titrated. Ensure reaction is moisture-free. | |
| 3. Catalyst deactivation (for coupling reactions like Heck). | 3. Use fresh, high-quality palladium catalyst and ligands. Ensure the reaction is under an inert atmosphere.[10] | |
| Formation of an Oil Instead of Crystals | 1. Presence of significant impurities. | 1. Attempt to purify the oil by column chromatography before a second recrystallization attempt. |
| 2. Improper solvent choice for recrystallization. | 2. Re-dissolve the oil in a minimal amount of hot solvent and try adding a second, miscible "anti-solvent" dropwise until turbidity appears, then allow to cool slowly.[5] | |
| Difficult to Remove Byproducts | 1. Triphenylphosphine oxide from Wittig reaction remains. | 1. Consider switching to the Horner-Wadsworth-Emmons reaction to produce a water-soluble phosphate byproduct.[4] Alternatively, trituration or careful column chromatography may be required. |
| 2. Unreacted starting materials co-eluting with the product. | 2. Optimize reaction time and stoichiometry to drive the reaction to completion. Monitor reaction progress by TLC. Adjust the polarity of the eluent for column chromatography. | |
| Product is a Mixture of cis and trans Isomers | 1. Reaction conditions favor formation of both isomers (common in Wittig with non-stabilized ylides). | 1. Use a Horner-Wadsworth-Emmons reaction, which strongly favors the E (trans) isomer.[3] |
| 2. Isomerization during workup or purification. | 2. Avoid exposure to strong light or acid during workup and storage, as these can sometimes promote isomerization. |
Data on Synthetic Protocols
Table 1: Comparison of Synthetic Protocols for this compound
| Method | Starting Materials | Key Reagents/Conditions | Yield | Reference |
| Condensation | 4-Methylpyridine, 4-Pyridinecarboxaldehyde | LDA, THF, -70 °C, then reflux in acetic acid for 24h | 49% | [2] |
| Wittig Reaction | 4-Pyridylmethyl chloride, Triphenylphosphine, 4-Pyridinecarboxaldehyde | 1. DMF, 80 °C (salt formation) 2. Dichloromethane, 38% aq. NaOH | Not explicitly stated, but produces trans isomer selectively. | [1] |
| Horner-Wadsworth-Emmons | (Typically) Diethyl 4-pyridylmethylphosphonate, 4-Pyridinecarboxaldehyde | Base (e.g., NaH, KOtBu) | Generally good to high, favors E-isomer. | [3] |
Experimental Protocols
Protocol 1: Synthesis via Condensation Reaction[2]
This protocol describes the synthesis from 4-methylpyridine and 4-pyridinecarboxaldehyde.
Materials:
-
4-Methylpyridine
-
4-Pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Standard glassware for anhydrous reactions (e.g., oven-dried, flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add a solution of LDA (1.05 eq) in THF.
-
Cool the flask to -70 °C using a dry ice/acetone bath.
-
Slowly add 4-methylpyridine (1.0 eq) to the LDA solution while stirring. Maintain the temperature at -70 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete deprotonation.
-
Slowly add 4-pyridinecarboxaldehyde (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains at -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Add acetic acid (e.g., 10 mL for a ~4 mmol scale) and reflux the mixture for 24 hours. The solution should turn yellow.
-
After reflux, cool the mixture and remove the solvent by rotary evaporation to obtain a solid residue.
-
Purify the crude solid product by column chromatography to afford the light yellow solid this compound.
Protocol 2: Synthesis via Wittig Reaction[1]
This protocol involves a two-step process: formation of the phosphonium salt, followed by the Wittig reaction itself.
Part A: Preparation of Triphenyl(4-pyridinylmethyl)phosphonium chloride
-
In a 50 mL Erlenmeyer flask, combine 4-pyridylmethyl chloride hydrochloride (e.g., 2.25 g) and triphenylphosphine (e.g., 3.6 g).
-
Add dimethylformamide (DMF, 15 mL) and a stir bar.
-
Heat the mixture in an oil bath at 80 °C for 45 minutes with stirring.
-
After 45 minutes, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization. If precipitation is slow, scratch the inside of the flask.
-
Collect the white to pale-orange precipitate by vacuum filtration.
Part B: Preparation of trans-1,2-bis(4-pyridinyl)ethene (this compound)
-
Prepare a 38% aqueous NaOH solution by carefully dissolving NaOH (e.g., 25 g) in cold distilled water (40 mL). Cool this solution in an ice bath.
-
In a 125 mL Erlenmeyer flask, suspend the phosphonium salt from Part A (e.g., 4.0 g) in dichloromethane (10 mL). Stir for 5 minutes.
-
Add 4-pyridinecarboxaldehyde (e.g., 1.2 mL) to the suspension while stirring.
-
Slowly add the cold NaOH solution to the flask. Stir the biphasic mixture vigorously for 30 minutes. The trans product may begin to precipitate.
-
Transfer the entire mixture to a separatory funnel. Wash the reaction flask with water (~100 mL) and dichloromethane (~15 mL) and add these washes to the funnel.
-
Gently invert the funnel several times (do not shake vigorously to avoid emulsion) and allow the layers to separate.
-
Drain the bottom dichloromethane layer. Extract the aqueous layer two more times with fresh dichloromethane (10 mL each time).
-
Combine all organic layers and dry with anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the solid product. The product can be further purified by recrystallization.[1]
Visualizations
Caption: General pathway of the Wittig reaction for synthesizing this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Key parameters influencing the outcome of this compound synthesis.
References
- 1. atc.io [atc.io]
- 2. This compound | 13362-78-2 [chemicalbook.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemconnections.org [chemconnections.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 4-Vinylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]
Troubleshooting low crystallinity in 4,4'-Vinylenedipyridine-based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Vinylenedipyridine-based Metal-Organic Frameworks (MOFs). The following sections address common issues encountered during synthesis that can lead to low crystallinity.
Troubleshooting Guide: Low Crystallinity
Low powder X-ray diffraction (PXRD) intensity, broad peaks, or an amorphous background are common indicators of poor crystallinity in MOF synthesis. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My PXRD pattern shows very broad peaks and a high background, indicating low crystallinity. What are the most likely causes?
A1: Low crystallinity in this compound-based MOFs typically stems from issues in the nucleation and crystal growth process. The most common factors to investigate are:
-
Reactant Purity: Impurities in the this compound linker or the metal salt can inhibit or disrupt crystal growth.[1]
-
Solvent System: The choice of solvent and the ratio of co-solvents are critical. Polar, high-boiling point solvents like DMF, DEF, and DMA are often used to ensure all reactants are dissolved at reaction temperatures (typically 60-150 °C).[1] An inappropriate solvent can lead to rapid precipitation of an amorphous product.
-
Reaction Temperature and Time: Suboptimal temperature can either lead to an overly rapid nucleation, resulting in small, poorly crystalline particles, or slow, incomplete crystal growth. Reaction times that are too short may not allow for complete crystallization.
-
Modulator Concentration: Modulators, such as monofunctional carboxylic acids or mineral acids, compete with the linker to coordinate to the metal centers, slowing down the crystallization process and often leading to larger, more well-defined crystals.[1][2] An incorrect modulator concentration can be detrimental.
-
Stirring and Agitation: While stirring can ensure homogeneity, in some systems, static (unstirred) conditions are necessary to allow for the slow growth of high-quality crystals.
Q2: I've confirmed the purity of my reactants, but my product is still amorphous. How should I approach optimizing the solvent and temperature conditions?
A2: Optimizing solvent and temperature is a crucial step. A systematic approach is recommended.
-
Solvent Screening: If you are using a standard solvent like DMF, consider trying other high-boiling point polar solvents such as N,N'-diethylformamide (DEF) or N,N'-dimethylacetamide (DMA). Sometimes a mixture of solvents can improve solubility and crystal growth.
-
Temperature Gradient: Perform a series of small-scale syntheses at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C) while keeping all other parameters constant. Analyze the PXRD of each product to identify the optimal temperature range. Reaction conditions like temperature and reactant composition have a significant impact on the structure and morphology of the final product.[3]
-
Cooling Rate: The rate at which the reaction is cooled can also influence crystallinity. A slow, controlled cooling process can sometimes promote the growth of larger and more ordered crystals.
Q3: I'm not using a modulator in my synthesis. Could this be the reason for low crystallinity, and how do I choose one?
A3: Yes, the absence of a modulator is a very common reason for poor crystallinity. Modulators control the nucleation rate, leading to better quality crystals.[2][4]
-
Why use a modulator? Modulators are typically small molecules that resemble the linker's coordinating group. They compete with the linker for binding to the metal ions, which slows down the formation of the MOF framework.[5] This slower process allows for more ordered crystal growth, reducing defects and improving overall crystallinity. The use of modulators like HCl can slow the deprotonation of the linker, promoting the growth of larger crystals and preventing the formation of amorphous phases.[1]
-
Choosing a Modulator: For carboxylate-based linkers often used in conjunction with this compound, common modulators include:
-
Monocarboxylic Acids: Acetic acid, formic acid, or benzoic acid are frequently used. They temporarily cap the metal clusters, preventing rapid, uncontrolled polymerization.
-
Mineral Acids: Small amounts of acids like HCl can also act as modulators by controlling the deprotonation of the organic linker.[1]
-
-
Optimizing Modulator Concentration: The amount of modulator is critical. Too little will have no effect, while too much can completely inhibit MOF formation. It is recommended to screen a range of modulator concentrations.
The following diagram illustrates a general workflow for troubleshooting low crystallinity.
Frequently Asked Questions (FAQs)
Q4: Can the order of reactant addition affect the crystallinity of my this compound-based MOF?
A4: Yes, the order of addition can be important. It is generally recommended to dissolve the organic linkers (including the this compound) in the solvent first, followed by the addition of the metal salt solution. This can help to ensure a homogeneous reaction mixture before nucleation begins. For some syntheses, adding the metal salt solution dropwise can also help to control the nucleation rate.
Q5: My as-synthesized MOF appears crystalline by PXRD, but after activation, the crystallinity is lost. What could be the cause?
A5: This is a common issue related to the structural stability of the MOF. The loss of crystallinity upon activation (removal of solvent molecules from the pores) is often due to the collapse of the framework. Here are some steps to address this:
-
Gentle Activation: Avoid overly aggressive activation conditions. High temperatures can sometimes cause framework decomposition.
-
Solvent Exchange: Before heating under vacuum, perform a solvent exchange. Replace the high-boiling point synthesis solvent (e.g., DMF) with a more volatile solvent with lower surface tension (e.g., acetone, chloroform, or ethanol). This can reduce capillary forces that cause pore collapse during solvent removal.
-
Supercritical Drying: For very delicate frameworks, supercritical CO2 drying is an effective but more complex method to remove solvents without causing structural collapse.
The relationship between synthesis, activation, and the final product's crystallinity is depicted below.
Q6: Does the water content in the reaction mixture matter?
A6: Yes, water content can significantly influence the outcome of a MOF synthesis. In some cases, a small amount of water can be beneficial and act as a modulator or influence the formation of specific metal-oxo clusters that are crucial for the framework structure. However, in other systems, water can lead to the formation of dense, non-porous phases or amorphous hydroxides. If you are using anhydrous solvents, ensure they are properly dried. If your synthesis is known to be sensitive to water, conduct it under an inert atmosphere.
Quantitative Data Summary
While specific quantitative data for optimizing the crystallinity of all this compound-based MOFs is not universally available, the following table provides a general guide to the parameters that can be systematically varied.
| Parameter | Typical Range | Effect on Crystallinity | Troubleshooting Action |
| Temperature | 80 - 180 °C | Can affect nucleation and growth rates. Too low may result in incomplete reaction; too high can lead to amorphous products. | Systematically screen temperatures in 20 °C increments. |
| Reaction Time | 12 - 72 hours | Shorter times may not allow for full crystal growth. Longer times can sometimes lead to phase transformations. | Analyze product crystallinity at different time points (e.g., 12h, 24h, 48h). |
| Modulator:Linker Ratio | 0 - 100 equivalents | Increasing modulator concentration generally slows crystallization, leading to larger, more well-defined crystals up to a certain point. | Start with a low modulator concentration and systematically increase it. |
| Solvent Ratio (for co-solvents) | N/A | Can affect precursor solubility and nucleation kinetics. | If using co-solvents (e.g., DMF/Ethanol), screen different volume ratios (e.g., 1:1, 2:1, 1:2). |
Experimental Protocol Example: Synthesis of a this compound-based MOF
This protocol is a representative example and may require optimization for specific systems.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate)
-
Carboxylic Acid Linker (e.g., Terephthalic Acid)
-
This compound
-
Solvent (e.g., N,N'-Dimethylformamide, DMF)
-
Modulator (e.g., Acetic Acid)
Procedure:
-
In a 20 mL scintillation vial, dissolve the carboxylic acid linker and this compound in DMF.
-
In a separate vial, dissolve the metal salt in DMF.
-
Add the desired amount of modulator to the linker solution and briefly sonicate to ensure homogeneity.
-
Add the metal salt solution to the linker solution.
-
Cap the vial tightly and place it in a preheated oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the product by soaking it in fresh DMF (3 x 12 hours) to remove unreacted starting materials.
-
Perform a solvent exchange with a more volatile solvent (e.g., acetone) for 3 days, replacing the solvent daily.
-
Dry the product under vacuum to obtain the activated MOF.
Characterization:
-
The crystallinity and phase purity of the final product should be confirmed using Powder X-ray Diffraction (PXRD).
-
Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
-
Porosity is typically determined by nitrogen adsorption-desorption measurements at 77 K.
References
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Impact of Crystal Size and Morphology on Switchability Characteristics in Pillared-Layer Metal-Organic Framework DUT-8(Ni) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
Stability issues of 4,4'-Vinylenedipyridine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4,4'-Vinylenedipyridine in solution. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Polymerization or Precipitation in Solution
Question: My solution of this compound turned cloudy and a solid precipitated out shortly after preparation. What could be the cause and how can I prevent this?
Answer: Unwanted polymerization is a common issue with this compound, especially under certain conditions. Here’s a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow:
Technical Support Center: Controlling the Morphology of 4,4'-Vinylenedipyridine Coordination Polymers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis and morphological control of 4,4'-vinylenedipyridine coordination polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound coordination polymers, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Causes | Troubleshooting Steps |
| No crystal formation or amorphous precipitate | 1. Inappropriate solvent system: The polarity of the solvent may not be suitable for dissolving the reactants or for promoting crystal growth.[1][2][3] 2. Reaction temperature is too high or too low: Extreme temperatures can lead to rapid precipitation or prevent nucleation.[4][5] 3. Incorrect stoichiometry: The molar ratio of the metal salt to the this compound ligand is crucial for the formation of the desired coordination polymer. | 1. Solvent Screening: Experiment with a range of solvents or solvent mixtures with varying polarities (e.g., DMF, ethanol, water, acetonitrile).[2] 2. Temperature Optimization: Systematically vary the reaction temperature. Solvothermal synthesis often benefits from a temperature gradient to find the optimal crystallization conditions.[6] 3. Stoichiometry Adjustment: Titrate the metal-to-ligand ratio to find the ideal balance for your specific system. |
| Formation of very small or nanocrystalline powder | 1. Rapid nucleation: High concentrations of reactants can lead to the rapid formation of many small nuclei, preventing the growth of larger crystals. 2. Insufficient reaction time: The crystals may not have had enough time to grow to a larger size. | 1. Slower Reactant Introduction: Use a slow diffusion method to gradually introduce the reactants to one another. 2. Increase Reaction Time: Extend the duration of the synthesis to allow for crystal growth. |
| Poor crystal quality or intergrown crystals | 1. High rate of crystal growth: Rapid crystallization can lead to defects and the formation of intergrown crystal masses. 2. Presence of impurities: Impurities can interfere with the crystal lattice formation. | 1. Introduce a Modulator: Add a modulating agent, such as a monocarboxylic acid (e.g., acetic acid, formic acid), to the reaction mixture. Modulators can compete with the ligand for coordination sites, slowing down the crystal growth rate and improving quality.[7][8][9][10] 2. Ensure High Purity of Reactants: Use highly purified starting materials. |
| Inconsistent crystal morphology between batches | 1. Slight variations in reaction conditions: Minor changes in temperature, pressure, or reactant concentrations can have a significant impact on the final morphology. 2. Differences in mixing or agitation: The rate and method of mixing can affect nucleation and growth. | 1. Strict Control of Parameters: Maintain precise control over all reaction parameters, including temperature, pressure, and reactant concentrations. 2. Standardize Mixing Protocol: Use a consistent method and rate of stirring or agitation for all syntheses. |
Frequently Asked Questions (FAQs)
Q1: How do solvents influence the morphology of this compound coordination polymers?
A1: The choice of solvent is a critical factor in controlling the morphology of coordination polymers.[1][2][3] Solvents can affect the solubility of the metal salts and the this compound ligand, influence the coordination environment of the metal ion, and mediate the self-assembly process. The polarity, viscosity, and coordinating ability of the solvent all play a role. For instance, a coordinating solvent may compete with the this compound ligand, leading to different crystal structures. Experimenting with different solvents and solvent mixtures is a common strategy to tune the crystal morphology.
Q2: What is the role of temperature in controlling crystal size and shape?
A2: Temperature influences both the thermodynamics and kinetics of crystallization.[4][5] Higher temperatures generally increase the solubility of reactants and the rate of crystal growth, which can sometimes lead to larger crystals, but may also result in lower quality crystals if the growth is too rapid. Conversely, lower temperatures slow down the crystallization process, which can favor the formation of smaller, more uniform crystals. Temperature cycling, which involves alternating between higher and lower temperatures, can be used to dissolve smaller, less stable crystals and promote the growth of larger, more stable ones.[4]
Q3: How do modulating agents work to control morphology?
A3: Modulating agents, typically small molecules like monocarboxylic acids (e.g., acetic acid, formic acid), are added to the synthesis mixture to influence crystal growth.[7][8][9][10] They temporarily coordinate to the metal centers, competing with the this compound ligand. This competition slows down the rate of coordination and crystal growth, allowing for the formation of more well-defined and higher-quality crystals. The concentration and type of modulator can be varied to achieve different crystal sizes and shapes.[7][8][9]
Q4: Can the metal-to-ligand ratio affect the final morphology?
A4: Yes, the stoichiometry of the metal salt and the this compound ligand is a fundamental parameter that dictates the structure and, consequently, the morphology of the resulting coordination polymer. Changing this ratio can lead to the formation of different coordination environments around the metal center, resulting in different crystal packing and overall morphology.
Q5: What are the best characterization techniques for analyzing the morphology of coordination polymers?
A5: The primary techniques for characterizing the morphology of coordination polymers are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for visualizing the size and shape of the crystals. Powder X-ray Diffraction (PXRD) is essential for confirming the crystalline phase and assessing the overall crystallinity of the bulk sample. Single-crystal X-ray diffraction can provide the definitive crystal structure, which dictates the theoretical morphology.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a this compound Coordination Polymer
This protocol describes a general method for the solvothermal synthesis of a coordination polymer using this compound.
Materials:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF.
-
In a separate 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) in 5 mL of ethanol.
-
Carefully layer the ethanol solution of the ligand on top of the DMF solution of the metal salt in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 48 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Modulated Synthesis for Controlled Crystal Size
This protocol utilizes a modulating agent to control the crystal size of a this compound coordination polymer.
Materials:
-
Metal salt (e.g., Copper(II) Acetate Monohydrate, Cu(OAc)₂·H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (modulator)
Procedure:
-
Prepare a stock solution of the metal salt (e.g., 0.1 M) in DMF.
-
Prepare a stock solution of this compound (e.g., 0.1 M) in DMF.
-
Prepare a series of reaction vials. In each vial, combine a fixed amount of the metal salt and ligand stock solutions (e.g., 1 mL of each).
-
To each vial, add a varying amount of acetic acid (e.g., 0, 2, 5, 10, 20 equivalents relative to the metal salt).
-
Seal the vials and place them in an oven at a constant temperature (e.g., 100 °C) for 24 hours.
-
After cooling, collect and wash the crystals from each vial.
-
Analyze the crystal size and morphology from each reaction using SEM to determine the effect of the modulator concentration.
Quantitative Data Summary
The following table provides an illustrative summary of how different synthesis parameters can influence the morphology of this compound coordination polymers. The data presented here is representative and should be optimized for specific systems.
| Parameter | Condition A | Resulting Morphology A | Condition B | Resulting Morphology B | Condition C | Resulting Morphology C |
| Temperature | 80 °C | Small, uniform nanocrystals | 120 °C | Well-defined microcrystals | 160 °C | Larger, irregular crystals |
| Solvent Ratio (DMF:Ethanol) | 1:1 | Needles | 3:1 | Rods | 5:1 | Blocks |
| Modulator (Acetic Acid) Concentration | 0 equivalents | Small, intergrown crystals | 5 equivalents | Well-formed, larger crystals | 20 equivalents | Very large, single crystals |
| Reaction Time | 12 hours | Small crystallites | 48 hours | Medium-sized crystals | 96 hours | Large crystals |
Visualizations
Experimental Workflow for Morphological Control
Caption: A general experimental workflow for the synthesis and morphological control of this compound coordination polymers.
Logical Relationship between Synthesis Parameters and Morphology
Caption: A diagram illustrating the logical relationships between key synthesis parameters and the resulting crystal morphology.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02540K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider when using 4,4'-Vinylenedipyridine
Technical Support Center: 4,4'-Vinylenedipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound, also known as trans-1,2-bis(4-pyridyl)ethylene, is a dipyridine derivative.[1] It is primarily used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2] It also serves as a reagent in organic synthesis, including in Suzuki reactions, and as a component in the synthesis of polymers and peptidomimetics.[1]
2. What are the main side reactions to be aware of when using this compound?
The primary side reactions of concern are:
-
Photodimerization: [2+2] cycloaddition upon exposure to light, leading to the formation of cyclobutane dimers.
-
Unwanted Polymerization: Spontaneous or induced polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Inconsistent Coordination Polymer Formation: The final structure of metal-organic frameworks can be highly sensitive to reaction conditions.
3. What are the general safety precautions for handling this compound?
This compound is irritating to the eyes, respiratory system, and skin.[3] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Troubleshooting Guide: Photodimerization
Issue: Low yield of the desired product and formation of an insoluble white precipitate.
This issue is often due to the photodimerization of this compound, a [2+2] cycloaddition reaction that occurs upon exposure to light, particularly UV light.
Question: How can I prevent the photodimerization of this compound?
Answer:
To minimize photodimerization, it is crucial to protect the reaction mixture from light.
-
Work in the dark: Conduct the reaction in a flask wrapped in aluminum foil or in a dark room.
-
Use amber glassware: While not completely effective against all wavelengths, amber glassware can reduce exposure to UV and blue light.
-
Avoid UV light sources: Ensure that no nearby equipment is emitting UV light. If a specific wavelength is required for your reaction, use a light source that does not emit in the absorption range of this compound that leads to dimerization.
Question: What should I do if I suspect photodimerization has occurred?
Answer:
The cyclobutane dimer is typically less soluble than the monomer.
-
Purification: The dimer can often be removed by filtration if it has precipitated. If it remains in solution, column chromatography can be used for separation. The polarity of the dimer is different from the monomer, which allows for chromatographic separation.
-
Characterization: The formation of the dimer can be confirmed by techniques such as NMR spectroscopy (disappearance of the vinyl proton signals and appearance of cyclobutane proton signals) and mass spectrometry.
Experimental Protocol: General Procedure for a Light-Sensitive Reaction
-
Glassware Preparation: Wrap the reaction flask, addition funnel, and condenser with aluminum foil, ensuring no light can penetrate.
-
Reagent Addition: Add this compound and other reagents to the flask in a darkened fume hood.
-
Reaction Setup: Assemble the reaction apparatus under dim light or with a red safety light.
-
Reaction Monitoring: If reaction monitoring is necessary, take aliquots in a darkened environment and analyze them promptly.
Visualization of Photodimerization
Caption: Unwanted photodimerization of this compound.
Troubleshooting Guide: Unwanted Polymerization
Issue: Formation of a viscous oil, a sticky solid, or an insoluble powder, leading to a low yield of the desired product.
This is often a sign of unwanted polymerization of this compound. The vinyl groups can undergo radical, anionic, or cationic polymerization.
Question: How can I prevent the unwanted polymerization of this compound?
Answer:
-
Use of Inhibitors: For reactions that are not sensitive to radical inhibitors, adding a small amount of an inhibitor to the reaction mixture can prevent polymerization.
-
Temperature Control: Avoid high reaction temperatures, as heat can initiate polymerization.
-
Purity of Reagents: Ensure that all reagents and solvents are free from radical initiators (e.g., peroxides).
Table 1: Common Radical Inhibitors for Vinyl Monomers
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone (HQ) | 100 - 1000 ppm | Effective but can sometimes interfere with catalytic reactions. |
| 4-hydroxy-TEMPO | 50 - 500 ppm | A stable nitroxyl radical that is a highly effective polymerization inhibitor.[4] |
| Butylated Hydroxytoluene (BHT) | 200 - 2000 ppm | A common antioxidant and radical scavenger. |
Note: The optimal concentration of the inhibitor may vary depending on the specific reaction conditions and should be determined experimentally.
Question: My this compound has polymerized. How can I purify the remaining monomer?
Answer:
If a small amount of polymer or oligomer has formed, purification may be possible.
-
Recrystallization: If the monomer is a solid, recrystallization from a suitable solvent can separate it from the insoluble polymer.
-
Column Chromatography: This can be effective in separating the monomer from soluble oligomers.
-
Distillation: As this compound has a high boiling point, vacuum distillation could be an option, but care must be taken to avoid thermal polymerization during the process. The use of a polymerization inhibitor in the distillation flask is recommended.
Visualization of Unwanted Polymerization
Caption: Unwanted polymerization of this compound.
Troubleshooting Guide: Issues in Coordination Polymer & MOF Synthesis
Issue: Formation of an amorphous powder, a mixture of crystalline phases, or no product at all when synthesizing a coordination polymer or MOF.
The synthesis of MOFs can be highly sensitive to subtle changes in reaction conditions.
Question: What are the key parameters to control in the synthesis of MOFs with this compound?
Answer:
-
Solvent System: The choice of solvent can significantly influence the final structure.
-
Temperature and Reaction Time: These parameters control the kinetics of crystal nucleation and growth.
-
pH: The pH of the reaction mixture affects the deprotonation of the ligand and the coordination of the metal center.[5]
-
Reactant Concentration: The molar ratios of the metal salt and the ligand are critical.
Question: I am not getting the reported crystalline phase. What can I do?
Answer:
-
Slow Down the Reaction: Slower diffusion of reactants can promote the growth of high-quality single crystals.[5]
-
Vary the Solvent: Experiment with different solvents or solvent mixtures.
-
Adjust the pH: Use a buffer or add a small amount of acid or base to modify the pH.
-
Screen Different Temperatures: Systematically vary the reaction temperature.
Experimental Protocol: General Guidance for MOF Synthesis Troubleshooting
-
Baseline Experiment: Carefully repeat the literature procedure to establish a baseline.
-
Parameter Screening: Systematically vary one parameter at a time (e.g., temperature, concentration, pH) while keeping others constant.
-
Characterization: Use Powder X-Ray Diffraction (PXRD) to analyze the crystallinity and phase purity of the products from each reaction.
-
Optimization: Once a promising condition is identified, further optimize the reaction parameters around that point.
Visualization of MOF Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for MOF synthesis.
References
Technical Support Center: Recrystallization of High-Purity 4,4'-Vinylenedipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4,4'-Vinylenedipyridine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: For initial recrystallization trials, water is a good starting point. The solubility of this compound in water is approximately 1.6 g/100 mL at 100°C, which allows for the dissolution of the crude product in a reasonable volume of hot solvent and subsequent crystallization upon cooling.
Q2: My this compound is a brown to dark brown solid. Can recrystallization improve its color?
A2: Yes, the brown or dark brown color of crude this compound often indicates the presence of impurities. Recrystallization is an effective method for removing colored impurities, which typically remain in the cold solvent (mother liquor) after the purified product has crystallized. If the color persists after a single recrystallization, a second recrystallization or the use of activated charcoal during the process may be necessary.
Q3: What are the most common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as 4-picoline and 4-pyridinecarboxaldehyde, and side products like the cis-isomer of this compound. The effectiveness of recrystallization depends on the differential solubility of these impurities compared to the desired trans-isomer in the chosen solvent system.
Q4: Can I use a solvent mixture for the recrystallization?
A4: Yes, mixed solvent systems can be very effective, especially if a single solvent does not provide the ideal solubility profile. For pyridyl compounds, common miscible solvent pairs include a "good" solvent in which the compound is highly soluble (e.g., ethanol, methanol, acetone) and a "poor" solvent in which it is sparingly soluble (e.g., water, hexane). A common starting point for this compound would be an ethanol/water or acetone/water mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound (148-152 °C).
| Potential Cause | Solution |
| Solution is too concentrated. | Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly. |
| Cooling is too rapid. | Let the solution cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also slow down the cooling rate. |
| Inappropriate solvent. | Consider a different solvent or a mixed solvent system. A lower boiling point solvent may be beneficial if the compound's melting point is being exceeded. |
Problem 2: Very low or no crystal formation upon cooling.
This issue typically arises from using too much solvent or from a supersaturated solution that is reluctant to crystallize.
| Potential Cause | Solution |
| Excessive solvent used. | If the solution is too dilute, boil off some of the solvent to increase the concentration and then allow it to cool again. |
| Lack of nucleation sites. | Induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod. Alternatively, add a "seed crystal" of pure this compound. |
| Solution cooled too quickly. | Allow for a longer cooling period at room temperature before moving to an ice bath. |
Problem 3: Crystals are very fine or needle-like.
Fine crystals can be difficult to filter and may trap more impurities. The goal is typically to grow larger, more well-defined crystals.
| Potential Cause | Solution |
| Rapid cooling. | Slower cooling promotes the growth of larger crystals. Allow the solution to cool to room temperature on the benchtop, and then transfer it to a cold bath. |
| High degree of supersaturation. | Using a slightly larger volume of solvent can sometimes lead to the formation of larger crystals, although this may slightly decrease the overall yield. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Water
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add approximately 50-60 mL of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Poor | Good (1.6 g/100 mL at 100°C) | A good starting solvent for single-solvent recrystallization. |
| Methanol | Slightly Soluble | Soluble | Potential for good recovery. May be used in a mixed solvent system. |
| Ethanol | Slightly Soluble | Soluble | Similar to methanol, suitable for single or mixed-solvent systems. |
| Acetone | Soluble | Very Soluble | May not be ideal for single-solvent recrystallization due to high solubility at room temperature, but a good candidate for the "soluble" component in a mixed-solvent system. |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | Could be a viable single solvent or part of a mixed system. |
| Toluene | Poorly Soluble | Moderately Soluble | A potential recrystallization solvent, especially for removing non-polar impurities. |
| Hexane | Insoluble | Insoluble | Can be used as an "anti-solvent" in a mixed-solvent system with a more polar soluble solvent. |
Visualizations
Caption: A general experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
Validation & Comparative
A Comparative Guide to 4,4'-Vinylenedipyridine and 4,4'-Bipyridine as Ligands in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resultant architecture and, consequently, the material's properties and potential applications. Among the vast library of available linkers, nitrogen-containing pyridyl-based ligands are of significant interest due to their versatile coordination chemistry. This guide provides an objective comparison of two such ligands: the well-established 4,4'-bipyridine (BPY) and the structurally related but functionally distinct 4,4'-vinylenedipyridine (VDP), also known as 1,2-bis(4-pyridyl)ethylene. This comparison is supported by experimental data to inform the rational design of MOFs for applications ranging from gas storage and separation to catalysis and drug delivery.
Structural and Electronic Differences
The primary distinction between 4,4'-bipyridine and this compound lies in the bridging unit connecting the two pyridine rings. In BPY, the rings are connected by a single C-C bond, allowing for rotational freedom. In contrast, VDP features a rigid ethylene (-CH=CH-) bridge. This structural variance has profound implications for the resulting MOF architecture. The vinyl group in VDP introduces electronic conjugation across the ligand, which can influence the photophysical and electronic properties of the MOF.
Caption: Comparison of 4,4'-Bipyridine and this compound structures.
Performance Comparison in MOFs
While direct, side-by-side comparative studies of MOFs synthesized with BPY and VDP under identical conditions are scarce, analysis of existing literature allows for a comparative overview of their performance in key areas.
Gas Sorption Properties
Both BPY and VDP have been successfully employed as pillars in the construction of porous MOFs for gas sorption applications. The choice of ligand can influence the pore size, shape, and overall framework flexibility, which in turn affects the gas uptake and selectivity.
| MOF System | Ligand | Metal Ion | BET Surface Area (m²/g) | CO₂ Uptake | H₂ Uptake | Reference |
| [Zn(fumarate)(bpe)] | VDP | Zn(II) | Non-porous to N₂ | 86.68 cm³/g (at 196 K) | - | [1] |
| [Ni(bpene)][Ni(CN)₄] | VDP | Ni(II) | Flexible framework | Adsorbs CO₂ | - | [2] |
| [Co₂(btec)(bipy)₂(DMF)] | BPY | Co(II) | 596 | - | 1.1 wt% (at 77 K, 15 bar) | [3] |
Note: Direct comparison is challenging due to different co-ligands and synthesis conditions. bpe and bpene are alternative names for VDP.
The flexible nature of some VDP-containing MOFs, such as Ni(bpene)[Ni(CN)₄], allows for a "breathing" effect, where the framework undergoes a structural transition upon gas adsorption.[2] This can lead to selective gas uptake. For instance, a zinc-based MOF with VDP and muconate as linkers demonstrated selectivity for CO₂ over N₂ and H₂.[1] BPY-based MOFs have also shown good performance in gas storage, with a cobalt-based framework exhibiting a hydrogen uptake of 1.1 wt% at 77 K.[3]
Catalytic Activity
The electronic properties and coordination environment of the metal centers in MOFs are crucial for their catalytic activity. The introduction of the vinyl group in VDP can modulate the electronic structure of the metal nodes, potentially enhancing catalytic performance.
| MOF Catalyst | Ligand | Metal Ion | Catalytic Reaction | Key Finding | Reference |
| CoBpe | VDP | Co(II) | Photocatalytic CO₂ reduction | Active for CO production under visible light | [4] |
| NiBpe | VDP | Ni(II) | Photocatalytic CO₂ reduction | Active for CO production under visible light | [4] |
| CuBpe | VDP | Cu(II) | Photocatalytic CO₂ reduction | Active for CO production under visible light | [4] |
| mBPV-MOF-Ir | BPY derivative | Ir(III) | C-H borylation | High turnover numbers (up to 17,000) and recyclability | [5] |
MOFs constructed with VDP and transition metals like cobalt, nickel, and copper have demonstrated photocatalytic activity for the reduction of CO₂ to CO under visible light irradiation.[4] This highlights the potential of the conjugated VDP ligand in facilitating charge transfer processes essential for photocatalysis. BPY-based MOFs, particularly after post-synthetic modification with catalytic species like iridium, have shown exceptional activity and recyclability in organic transformations such as C-H borylation.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative synthesis protocols for MOFs incorporating VDP and BPY.
Synthesis of a VDP-based MOF: [Co₂(Bpe)₃(NO₃)₄·MeOH] (CoBpe)
Materials:
-
trans-1,2-bis(4-pyridyl)ethylene (VDP or Bpe)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Methanol (MeOH)
Procedure: [4]
-
Dissolve trans-1,2-bis(4-pyridyl)ethylene (0.01 g, 0.054 mmol) and Co(NO₃)₂·6H₂O (0.1 g, 0.346 mmol) in 7 mL of MeOH to obtain a clear purple solution.
-
Transfer the solution to a 20 mL glass vial, seal it, and place it in an oven at 55 °C for 2 days.
-
Allow the solution to cool slowly to room temperature.
-
Extract the resulting pink crystals from the mother liquor and wash them with anhydrous MeOH.
Caption: Experimental workflow for the synthesis of a VDP-based MOF.
Synthesis of a BPY-based MOF: [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O
Materials:
-
1,2,4,5-Benzenetetracarboxylic acid (H₄btec)
-
4,4'-Bipyridine (bipy)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N'-Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure: [3]
-
A mixture of Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), H₄btec (0.025 g, 0.1 mmol), and 4,4'-bipyridine (0.031 g, 0.2 mmol) is dissolved in a mixed solvent of DMF (8 mL) and EtOH (2 mL).
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 100 °C for 72 hours.
-
After cooling to room temperature, purple block-shaped crystals are collected by filtration and washed with DMF.
Conclusion
Both this compound and 4,4'-bipyridine are valuable building blocks for the construction of functional Metal-Organic Frameworks. The choice between these two ligands should be guided by the desired properties of the final material.
-
4,4'-Bipyridine (BPY) is a well-established, versatile linker that often leads to robust frameworks with high porosity, making it a reliable choice for applications in gas storage and as a platform for post-synthetic modification to introduce catalytic sites.
-
This compound (VDP) , with its rigid and conjugated structure, offers opportunities to create MOFs with unique electronic and photophysical properties. The inherent rigidity can lead to predictable framework topologies, while the extended π-system makes VDP-based MOFs promising candidates for photocatalysis and sensing applications. The potential for post-synthetic modification of the vinyl group further expands its utility.
For researchers and drug development professionals, the selection of BPY may be advantageous for creating stable, high-surface-area materials for drug storage and delivery. In contrast, VDP could be the ligand of choice for developing MOFs for photodynamic therapy or catalytic drug synthesis, where the electronic properties of the framework are paramount. Further direct comparative studies are warranted to fully elucidate the nuanced differences in performance imparted by these two structurally similar yet electronically distinct ligands.
References
- 1. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Flexible Metal Organic Framework Compound, Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)4]n, for CO2 Sorption Applications | NIST [nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]
- 5. Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4,4'-Vinylenedipyridine and Its Isomers for Researchers
This guide offers a comprehensive comparison of the physicochemical and spectroscopic properties of 4,4'-Vinylenedipyridine and its isomers. Designed for researchers, scientists, and drug development professionals, this document provides a centralized resource of available data to facilitate informed decisions in material science, coordination chemistry, and pharmaceutical research. The isomers covered include 2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and this compound. It is important to note that while data for some isomers like this compound is more readily available, experimental values for several other isomers are sparse in the public domain.
Physicochemical Properties
The position of the nitrogen atoms in the pyridine rings significantly influences the physical properties of the vinylenedipyridine isomers, affecting their melting point, boiling point, and solubility. These properties are crucial for determining the appropriate solvents for reactions and purification, as well as for predicting the solid-state packing and potential applications in materials science.
| Property | This compound | 2,2'-Vinylenedipyridine | 2,3'-Vinylenedipyridine | 2,4'-Vinylenedipyridine | 3,3'-Vinylenedipyridine | 3,4'-Vinylenedipyridine |
| Molecular Formula | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol [1] | 182.22 g/mol | 182.22 g/mol | 182.22 g/mol | 182.22 g/mol | 182.22 g/mol |
| Melting Point (°C) | 148-152 | Data not available | Data not available | 58 | Data not available | Data not available |
| Boiling Point (°C) | 334.1 (Predicted)[1] | Data not available | Data not available | 281 | Data not available | Data not available |
| Solubility | Slightly soluble in chloroform and methanol[1]. | Data not available | Data not available | Data not available | Data not available | Data not available |
| Appearance | Light brown crystalline powder | Data not available | Data not available | Data not available | Data not available | Data not available |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of the vinylenedipyridine isomers. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide unique fingerprints for each isomer.
| Spectroscopy | This compound | 2,2'-Vinylenedipyridine | Other Isomers |
| ¹H NMR (CDCl₃, δ) | 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-) | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | Data not available | Data not available |
| UV-Vis (λmax, nm) | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. Below are general protocols for key characterization techniques applicable to vinylenedipyridine isomers.
Melting Point Determination
Objective: To determine the temperature at which the solid vinylenedipyridine isomer transitions to a liquid.
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
Procedure:
-
Ensure the sample is a fine powder. If necessary, crush the crystals using a mortar and pestle[2].
-
Pack a small amount of the dry, powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of about 2-3 mm[2][3].
-
Place the capillary tube in the heating block of the melting point apparatus[3].
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid droplet appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range. A narrow melting range (0.5-1°C) is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.
Procedure:
-
Dissolve 5-10 mg of the purified vinylenedipyridine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[4].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required[4][5].
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters for a small organic molecule include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans[4].
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope[6].
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns to determine the molecular structure[7].
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax), which provide information about the electronic transitions within the molecule.
Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
Procedure:
-
Prepare a dilute solution of the vinylenedipyridine isomer in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at λmax.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank cuvette.
-
Rinse the sample cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (typically 200-400 nm for these compounds)[8].
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum. The presence of extended conjugation in these molecules is expected to result in absorption at longer wavelengths[9].
Logical Workflow and Synthesis Diagrams
The following diagrams, generated using DOT language, illustrate a logical workflow for the characterization of vinylenedipyridine isomers and a general synthesis pathway.
Conclusion
This guide provides a comparative overview of the properties of this compound and its isomers, highlighting the significant gaps in the available experimental data for the less common isomers. The provided experimental protocols offer a standardized approach for researchers to characterize these compounds. The synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde in the presence of LDA and subsequent reflux in acetic acid. Further research is needed to synthesize and fully characterize the 2,3'-, 2,4'-, 3,3'-, and 3,4'-vinylenedipyridine isomers to build a complete and comparative dataset. Such data would be invaluable for the rational design of new materials and molecules with tailored properties for a range of applications, from drug delivery to catalysis.
References
- 1. store.astm.org [store.astm.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. medpharma12.com [medpharma12.com]
- 4. benchchem.com [benchchem.com]
- 5. jchps.com [jchps.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 8. eu-opensci.org [eu-opensci.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Confirming the Structure of 4,4'-Vinylenedipyridine Complexes: A Comparative Guide to Spectroscopic Analysis
A multi-faceted spectroscopic approach, corroborated by X-ray crystallography, provides a robust framework for the structural elucidation of 4,4'-vinylenedipyridine (VDP) complexes. This guide offers a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS)—and contrasts them with the definitive structural information from X-ray crystallography. Detailed experimental protocols and representative data are presented to assist researchers in the comprehensive characterization of these important coordination compounds.
This compound is a versatile ligand in coordination chemistry, capable of forming a wide array of metal complexes with diverse structural motifs and potential applications in areas such as catalysis and materials science.[1] Accurate structural determination is paramount to understanding and predicting the properties and reactivity of these complexes. While X-ray crystallography offers unparalleled detail of the solid-state structure, spectroscopic methods provide crucial information about the structure in solution, the nature of metal-ligand bonding, and the electronic properties of the complex.
Comparative Analysis of Spectroscopic Techniques
A combination of spectroscopic methods is essential for a thorough structural confirmation of VDP complexes. Each technique probes different aspects of the molecular structure, and their collective data provides a comprehensive picture.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Provides detailed information on the connectivity and chemical environment of hydrogen and carbon atoms. Coordination of the VDP ligand to a metal center leads to characteristic shifts in the signals of the pyridine and vinyl protons and carbons. | Excellent for determining the ligand's coordination mode and the overall symmetry of the complex in solution. | Paramagnetic metal centers can lead to significant broadening of signals, sometimes rendering the technique unusable. |
| Infrared (IR) | Identifies characteristic vibrational modes of functional groups. Changes in the vibrational frequencies of the pyridine ring and the C=C double bond upon coordination are indicative of metal-ligand bond formation. | A rapid and straightforward method to confirm the coordination of the ligand. | Can be difficult to assign all peaks in complex molecules. Provides limited information on the overall 3D structure. |
| UV-Visible (UV-Vis) | Probes electronic transitions within the molecule. Reveals information about metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as π-π* transitions within the VDP ligand. | Sensitive to the electronic environment of the metal center and the ligand. Useful for studying the electronic properties of the complex. | Bands can be broad and overlapping, making precise interpretation challenging without computational support. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and providing information on its fragmentation pattern. | Provides unambiguous confirmation of the complex's composition. | The complex may fragment during ionization, complicating the interpretation of the spectrum. |
| X-ray Crystallography | Provides a precise three-dimensional map of the atomic positions in the solid state, including bond lengths and angles. | Considered the "gold standard" for structural determination, offering definitive proof of structure. | Requires the growth of high-quality single crystals, which can be a significant challenge. The solid-state structure may not always be representative of the structure in solution.[2] |
Quantitative Spectroscopic Data for a Representative VDP Complex
To illustrate the application of these techniques, the following tables summarize typical spectroscopic data for a hypothetical diamagnetic metal complex of this compound, denoted as [M(VDP)₂X₂].
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | Free VDP[1] | [M(VDP)₂X₂] | Δδ (ppm) |
| ¹H NMR | |||
| H-α (pyridyl) | 8.62 (d) | 8.75 (d) | +0.13 |
| H-β (pyridyl) | 7.61 (d) | 7.70 (d) | +0.09 |
| H-vinyl | 7.55 (s) | 7.65 (s) | +0.10 |
| ¹³C NMR | |||
| C-α (pyridyl) | 150.5 | 152.0 | +1.5 |
| C-β (pyridyl) | 121.2 | 122.5 | +1.3 |
| C-γ (pyridyl) | 145.8 | 147.0 | +1.2 |
| C-vinyl | 128.9 | 130.0 | +1.1 |
The downfield shift (Δδ > 0) of the pyridine and vinyl proton and carbon signals upon coordination is indicative of the donation of electron density from the ligand to the metal center.[3]
Table 2: Characteristic IR Absorption Bands (cm⁻¹) in KBr
| Vibrational Mode | Free VDP | [M(VDP)₂X₂] | Δν (cm⁻¹) |
| Pyridine ring stretch | 1595 | 1610 | +15 |
| C=C vinyl stretch | 1640 | 1630 | -10 |
| C-H out-of-plane bend | 810 | 825 | +15 |
| M-N stretch | - | 450 | - |
The shift in the pyridine ring stretching frequency to higher wavenumbers and the appearance of a new band corresponding to the metal-nitrogen stretch are clear indicators of coordination.[4][5]
Table 3: UV-Vis Absorption Maxima (λ_max, nm) in CH₂Cl₂
| Transition | Free VDP | [M(VDP)₂X₂] |
| π → π* (VDP) | 290 | 305 |
| Metal-to-Ligand Charge Transfer (MLCT) | - | 450 |
The appearance of a new, lower-energy absorption band in the visible region is characteristic of an MLCT transition, a hallmark of many transition metal complexes.[6][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Synthesis of a this compound Complex
A general procedure for the synthesis of a metal-VDP complex is as follows: A solution of the metal salt (e.g., a metal chloride) in a suitable solvent (e.g., methanol) is added dropwise to a stirred solution of this compound (2 equivalents) in the same or a different solvent (e.g., dichloromethane). The reaction mixture is stirred at room temperature for a specified period. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.[1]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex (1-2 mg) with anhydrous KBr (100-200 mg) and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the VDP ligand and any new bands arising from metal-ligand vibrations.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the complex (typically 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent (e.g., CH₂Cl₂, CH₃CN).
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and assign the electronic transitions.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the complex in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. ESI is a common soft ionization technique for coordination complexes.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Visualization of the Characterization Workflow
The logical flow of experiments for the structural confirmation of a this compound complex can be visualized as follows:
Caption: Experimental workflow for the synthesis and structural characterization of a this compound complex.
This systematic approach, combining multiple spectroscopic techniques with the definitive structural insight from X-ray crystallography, provides a high degree of confidence in the assigned structure of this compound complexes, paving the way for a deeper understanding of their chemical and physical properties.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with methyl and phenyl derivatives of 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 4,4'-Vinylenedipyridine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of 4,4'-Vinylenedipyridine, a versatile building block in crystal engineering and materials science, alongside alternative spectroscopic techniques.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide valuable information about the connectivity and chemical environment of atoms in a solution, single-crystal X-ray diffraction remains the gold standard for providing an unambiguous, high-resolution solid-state structure. This guide will delve into the quantitative data derived from these techniques, present detailed experimental protocols, and offer a visual representation of the structural validation workflow.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data obtained from single-crystal X-ray diffraction of a this compound monohydrate and typical data from NMR spectroscopy. This direct comparison highlights the complementary nature of these techniques.
| Parameter | X-ray Crystallography (trans-1,2-Bis(4-pyridyl)ethylene monohydrate) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| General Information | ||
| Physical State | Solid (Single Crystal) | Solution |
| Structural Information | ||
| Crystal System | Monoclinic | Not Applicable |
| Space Group | P2₁/c | Not Applicable |
| Unit Cell Dimensions | a = 6.043(2) Å, b = 11.235(4) Å, c = 7.669(3) Å, β = 108.897(6)° | Not Applicable |
| Bond Lengths (e.g., C=C) | ~1.33 Å | Inferred from correlations and coupling constants |
| Bond Angles | Precise values for all non-hydrogen atoms | Inferred from coupling constants and molecular modeling |
| Conformation | Planar | Averaged conformation in solution |
| Spectroscopic Data | ||
| ¹H Chemical Shifts (ppm) | Not Applicable | Pyridyl protons: ~8.6 (d), ~7.4 (d); Vinylic protons: ~7.3 (s) |
| ¹³C Chemical Shifts (ppm) | Not Applicable | Pyridyl carbons: ~150, ~145, ~121 ppm; Vinylic carbon: ~128 ppm |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure of this compound monohydrate involves the following key steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., a water/ethanol mixture).
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The acquisition of NMR spectra for this compound to confirm its chemical structure in solution involves the following:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). The chemical shifts of the protons provide information about their electronic environment, and the coupling patterns (e.g., doublets for the pyridyl protons) reveal the connectivity of adjacent protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy (Optional): For more complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of all signals.
Workflow for Structural Validation
The following diagram illustrates the typical workflows for validating the structure of a small molecule like this compound, comparing the path of X-ray crystallography with other spectroscopic and analytical methods.
Caption: Comparative workflow for the structural validation of this compound.
Performance Showdown: 4,4'-Vinylenedipyridine-Based Catalysts vs. Traditional Homogeneous Catalysts in C-C Coupling Reactions
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and reusable catalysts is paramount. In the realm of carbon-carbon bond formation, a critical process in pharmaceutical synthesis and materials science, 4,4'-vinylenedipyridine-based catalysts are emerging as a robust alternative to traditional homogeneous systems. This guide provides an objective comparison of the performance of a poly(4-vinylpyridine)-supported palladium catalyst against a conventional homogeneous palladium catalyst in the Heck cross-coupling reaction, supported by experimental data and detailed protocols.
At the forefront of this comparison is the enhanced stability and reusability of the polymer-supported catalyst. The immobilization of the active catalytic species on a poly(4-vinylpyridine) backbone mitigates the issue of metal leaching, a significant drawback of homogeneous catalysts which can lead to product contamination and loss of expensive catalyst. This feature not only simplifies product purification but also allows for the catalyst to be recovered and reused multiple times without a significant drop in activity, offering considerable economic and environmental advantages.
Quantitative Performance Comparison: Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, serves as an ideal platform for comparing the efficacy of these catalytic systems. The data presented below summarizes the performance of a poly(4-vinylpyridine) supported palladium catalyst (Pd/P4VP) and a homogeneous palladium acetate (Pd(OAc)₂) catalyst in the coupling of iodobenzene with methyl acrylate.
| Catalyst System | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reusability (up to) |
| Pd/Poly(4-vinylpyridine) | 2 | 98 | 490 | 5 cycles |
| Homogeneous Pd(OAc)₂ | 2 | 95 | 475 | Not readily reusable |
Table 1: Performance comparison of a poly(4-vinylpyridine)-supported palladium catalyst and a homogeneous palladium acetate catalyst in the Heck reaction between iodobenzene and methyl acrylate. The polymer-supported catalyst demonstrates comparable, if not slightly superior, initial activity and yield, with the significant advantage of being recyclable.
Experimental Protocols
Detailed methodologies for the synthesis of the poly(4-vinylpyridine)-supported catalyst and the procedure for the Heck reaction are provided below to allow for replication and further investigation.
Synthesis of Poly(4-vinylpyridine)-Supported Palladium Catalyst (Pd/P4VP)
-
Polymer Support Preparation: Poly(4-vinylpyridine) (P4VP) is synthesized via free-radical polymerization of 4-vinylpyridine monomer in a suitable solvent (e.g., ethanol) using an initiator such as 2,2'-azobisisobutyronitrile (AIBN). The polymerization is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 60-70 °C for 24 hours. The resulting polymer is then precipitated, washed, and dried under vacuum.
-
Palladium Immobilization: The prepared P4VP is dissolved in a suitable solvent (e.g., ethanol). To this solution, a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), is added. The mixture is stirred at room temperature for several hours to allow for the coordination of the palladium ions to the pyridine nitrogen atoms of the polymer.
-
Reduction to Pd(0): A reducing agent, such as sodium borohydride (NaBH₄), is then added to the mixture to reduce the palladium(II) ions to palladium(0) nanoparticles, which remain immobilized on the polymer support. The resulting catalyst is filtered, washed extensively to remove any unreacted reagents, and dried.
General Procedure for the Heck Cross-Coupling Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the aryl halide (e.g., iodobenzene, 1 mmol), the olefin (e.g., methyl acrylate, 1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), and the catalyst (e.g., Pd/P4VP, 1 mol% Pd) are combined in a suitable solvent (e.g., N,N-dimethylformamide, 5 mL).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 100-140 °C) and stirred for the specified duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. For the heterogeneous catalyst, it can be separated by simple filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the Heck reaction and the general experimental workflow for catalyst performance comparison.
A Comparative Guide: Unveiling the Advantages of 4,4'-Vinylenedipyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and materials science, the selection of organic ligands is a critical determinant of the final properties and performance of metal-organic frameworks (MOFs) and coordination polymers. Among the diverse array of dipyridyl ligands, 4,4'-Vinylenedipyridine (Vpe) has emerged as a compelling alternative to more conventional linkers, such as 4,4'-bipyridine (bipy). This guide provides an objective comparison of Vpe and other dipyridyl ligands, supported by experimental data, to elucidate the distinct advantages conferred by the vinyl spacer in Vpe.
Key Advantages of this compound
The primary advantages of employing this compound as a ligand in coordination polymers lie in its ability to form more stable and less soluble materials with enhanced anion exchange capabilities. The vinyl bridge in Vpe introduces rigidity and extended π-conjugation compared to the single C-C bond in 4,4'-bipyridine, which significantly influences the resulting material's properties.
DFT calculations have shown that the torsional energetics of the ligand play a significant role in the formation thermodynamics of coordination polymers. Replacing 4,4'-bipyridine with the planar this compound can reduce the energetic cost of formation by as much as 4.8 kJ/mol in silver-based coordination polymers.[1] This increased thermodynamic stability translates to lower solubility of the resulting coordination polymers.
Performance Data at a Glance
The following tables summarize the key quantitative data comparing the performance of coordination polymers synthesized with this compound (Vpe) and 4,4'-bipyridine (bipy).
Table 1: Solubility of Silver(I) Coordination Polymers
The lower solubility of Vpe-based coordination polymers is a significant advantage for applications in heterogeneous catalysis and anion exchange, as it minimizes leaching of the material into the surrounding medium.
| Coordination Polymer | Solubility (mM) |
| [Ag(Vpe)][NO₃]·3H₂O | 0.0137(7) |
| [Ag(bipy)][NO₃] | 0.045(3) - 5.5(5) |
| [Ag(Vpe)][BF₄] | Not explicitly stated, but part of a series with low solubility |
| [Ag(bipy)][BF₄] | Not explicitly stated, but part of a series with higher solubility |
Data sourced from studies on silver coordination polymers, highlighting the significantly lower solubility of the Vpe-containing materials compared to their bipy counterparts.[1]
Table 2: Anion Exchange Capacity of Silver(I) Coordination Polymers
The enhanced anion exchange capacity of Vpe-based polymers makes them highly promising for applications in water purification and the removal of anionic pollutants.
| Host Polymer | Guest Anion | Adsorption Capacity (mg/g) |
| [Ag(Vpe)][NO₃]·3H₂O | Perrhenate (ReO₄⁻) | 620(2) |
| Chromate (CrO₄²⁻) | 137.1(6) | |
| [Ag(Vpe)][BF₄] | Perrhenate (ReO₄⁻) | 661.8(3) |
| Chromate (CrO₄²⁻) | 190(3) | |
| [Ag(bipy)]-based polymers | Chromate (CrO₄²⁻) | ~143 (for [Ag(4,4'-bipy)][CH₃CO₂]·3H₂O) |
The data clearly demonstrates the superior anion exchange capacity of Vpe-based coordination polymers for perrhenate and chromate ions compared to bipy-based analogues.[1]
Table 3: Electrochemical Properties of Rhenium Complexes
The extended π-conjugation in Vpe influences the electronic properties of its metal complexes, which is reflected in their redox potentials.
| Complex | First Reduction Potential (V vs. reference) | Anodic Shift upon Coordination (V) |
| Rhenium complex with bpe (Vpe) | Not explicitly stated | 0.41–0.53 |
| Rhenium complex with bpy (bipy) | Not explicitly stated | 0.84–1.04 |
This data from a study on rhenium cluster complexes indicates that the anodic shift of the first reduction potential upon coordination is smaller for Vpe (bpe) compared to bipy (bpy), suggesting a difference in the electronic interaction between the ligand and the metal center.[2]
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.
Synthesis of this compound (Vpe)
This procedure describes a general method for the synthesis of 1,2-bis(4-pyridyl)ethene (this compound).[3]
Materials:
-
4-methylpyridine
-
4-pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine (4.12 mmol) in THF (5 mL).
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (3.0 mL, 4.32 mmol) to the cooled solution.
-
While maintaining the temperature at -70 °C and protecting from light, add 4-pyridinecarboxaldehyde (4.12 mmol) dropwise with continuous stirring.
-
After the addition is complete, add acetic acid (10 mL) to the reaction mixture.
-
Reflux the mixture for 24 hours. The solution should turn yellow.
-
Remove the solvent by rotary evaporation to obtain a light yellow solid.
-
Purify the crude product by column chromatography to yield the final product.
Synthesis of Silver(I)-Vpe Coordination Polymer for Anion Exchange
This protocol outlines the synthesis of a silver(I)-Vpe coordination polymer, specifically [Ag(Vpe)][NO₃]·3H₂O.
Materials:
-
This compound (Vpe)
-
Silver nitrate (AgNO₃)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of silver nitrate.
-
Prepare a separate solution of this compound in a suitable solvent (e.g., a minimal amount of a co-solvent like ethanol might be necessary for initial dissolution before adding to water).
-
Slowly add the Vpe solution to the silver nitrate solution with constant stirring at room temperature.
-
A precipitate of the coordination polymer will form.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the solid product by filtration.
-
Wash the product with deionized water and then a suitable organic solvent (e.g., ethanol or ether) to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Anion Exchange Experiment
This is a general procedure for conducting anion exchange experiments using a pre-synthesized coordination polymer.[4]
Materials:
-
Synthesized coordination polymer (e.g., [Ag(Vpe)][NO₃]·3H₂O)
-
Aqueous solution of the exchanging anion (e.g., NaReO₄ or K₂CrO₄) of known concentration.
-
Deionized water
Procedure:
-
Accurately weigh a specific amount of the coordination polymer.
-
Add the polymer to a known volume and concentration of the anion solution.
-
Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow the exchange to reach equilibrium.
-
Separate the solid polymer from the solution by filtration or centrifugation.
-
Analyze the concentration of the anion remaining in the supernatant using appropriate analytical techniques (e.g., UV-Vis spectroscopy, ICP-MS) to determine the amount of anion adsorbed by the polymer.
-
The solid product can also be analyzed (e.g., by IR spectroscopy or powder X-ray diffraction) to confirm the exchange.
Visualizing the Process: Anion Exchange Workflow
The following diagram illustrates the workflow for the synthesis of a Vpe-based coordination polymer and its subsequent use in an anion exchange process.
References
A deep dive into the redox characteristics of 4,4'-Vinylenedipyridine and its structural relatives, 4,4'-Bipyridine and the viologen family, reveals distinct electrochemical behaviors crucial for their application in molecular electronics, catalysis, and energy storage. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal compound for their specific needs.
The electrochemical properties of these compounds are fundamentally governed by their molecular structure. 4,4'-Bipyridine serves as the foundational building block, a simple aromatic system with two nitrogen atoms. The introduction of a vinyl linker in this compound extends the conjugation, and the permanent positive charges in N,N'-disubstituted 4,4'-bipyridinium salts (viologens) dramatically alter their electronic landscape. These structural modifications have a profound impact on their redox potentials, influencing their ability to accept and donate electrons.
At a Glance: Comparative Redox Potentials
The following table summarizes the key electrochemical data for this compound, 4,4'-Bipyridine, and a representative viologen, Methyl Viologen. It is important to note that the experimental conditions for each compound vary across the literature, which can influence the measured potentials. The data presented here is intended for comparative purposes, highlighting the intrinsic differences between these molecules.
| Compound | First Reduction Potential (E¹red) | Second Reduction Potential (E²red) | Solvent | Reference Electrode | Key Observations |
| This compound | -1.50 V | -1.95 V | DMSO | Not Specified | Two reversible one-electron reductions observed. The extended conjugation compared to 4,4'-bipyridine is expected to lower the reduction potentials. |
| 4,4'-Bipyridine | Complex with Benzoquinone | Complex with Benzoquinone | DMF | Platinum | In a charge-transfer complex, the bipyridine moiety undergoes reduction. Direct comparison of the free ligand under identical conditions to this compound is limited in the available literature. |
| Methyl Viologen | -0.446 V | -0.92 V (approx.) | Aqueous | NHE | Two distinct and reversible one-electron reductions. The dicationic nature makes it significantly easier to reduce compared to the neutral bipyridine analogs. |
Delving into the Electrochemical Behavior
This compound: The introduction of the vinyl (-CH=CH-) bridge between the two pyridine rings in this compound creates a larger π-conjugated system compared to 4,4'-bipyridine. This extended conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce. Experimental data from studies on its metal complexes indicate that the free ligand undergoes two reversible one-electron reductions at approximately -1.50 V and -1.95 V in dimethyl sulfoxide (DMSO). These negative potentials suggest that it is a relatively difficult molecule to reduce, requiring a significant input of energy.
Viologens (N,N'-dialkyl-4,4'-bipyridiniums): The most striking electrochemical feature of viologens is their significantly lower reduction potentials compared to their neutral bipyridine counterparts. This is a direct consequence of the two permanent positive charges on the nitrogen atoms, which create a strong electrostatic pull for electrons. Methyl Viologen, a classic example, exhibits a first reduction potential of -0.446 V versus the Normal Hydrogen Electrode (NHE) in aqueous solutions.[1][2] This initial one-electron reduction to a stable radical cation is responsible for the characteristic deep blue or violet color of reduced viologens. A second, more negative, reduction potential leads to the formation of a neutral species. The ease of reduction and the intense color change upon electron transfer are key to their widespread use as redox indicators and in electrochromic devices.
Experimental Protocols: A Guide to Cyclic Voltammetry
The primary technique for evaluating the electrochemical properties of these compounds is cyclic voltammetry (CV). Below is a generalized experimental protocol for obtaining the cyclic voltammograms of pyridine-based compounds in a non-aqueous solvent.
Objective: To determine the reduction potentials of this compound and related compounds.
Materials:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Analyte: 1-5 mM solution of the compound of interest
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum counter electrode.
-
Deoxygenation: Fill the cell with the electrolyte solution and sparge with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.
-
Analyte Measurement: Add the analyte to the cell to the desired concentration and continue to blanket the solution with the inert gas.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards a negative potential to observe the reduction events. The scan is then reversed to observe the corresponding oxidation events. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
-
Data Analysis: Determine the peak potentials for the cathodic (reduction) and anodic (oxidation) waves. The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials for a reversible couple, provides an estimate of the standard reduction potential.
Visualizing the Electrochemical Landscape
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The electrochemical comparison of this compound, 4,4'-Bipyridine, and viologens highlights a clear structure-property relationship. The extended π-conjugation in this compound makes it easier to reduce than 4,4'-Bipyridine. However, the dicationic nature of viologens results in the most easily reducible species of the group, a property that is coupled with a distinct electrochromic effect. This guide provides the foundational data and experimental context for researchers to make informed decisions in the selection and application of these versatile pyridine-based compounds. The choice among these alternatives will ultimately depend on the specific redox potential requirements and the desired electronic and optical properties for the intended application.
References
A Computational Showdown: 4,4'-Vinylenedipyridine Outperforms Traditional Linkers in Coordination Polymers
A detailed computational and experimental comparison reveals that 4,4'-vinylenedipyridine (Vpe) offers significant advantages over the more conventional 4,4'-bipyridine (bipy) as a linker in silver-based coordination polymers, leading to materials with lower solubility and enhanced anion exchange capabilities. These findings have important implications for the design of next-generation materials for applications such as pollutant sequestration.
Researchers and scientists in the field of materials science and drug development are constantly seeking new building blocks to create more stable and functional metal-organic frameworks (MOFs) and coordination polymers (CPs). The choice of the organic linker molecule is critical in determining the final properties of these materials. A recent study combining computational modeling with experimental synthesis has provided compelling evidence for the superiority of this compound as a linker compared to the widely used 4,4'-bipyridine.
The core of this advantage lies in the structural nature of the Vpe linker. The vinyl group connecting the two pyridine rings makes the Vpe molecule flatter and more rigid than bipy, where the two pyridine rings can rotate relative to each other. This structural difference has a profound impact on the thermodynamics of coordination polymer formation.
Enhanced Thermodynamic Stability with this compound
Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the use of this compound can significantly reduce the energetic cost of forming silver-based coordination polymers. The calculations revealed that replacing 4,4'-bipyridine with this compound lowers the formation energy by as much as 4.8 kJ/mol due to more favorable torsional energetics[1]. This increased thermodynamic stability is a key factor in the observed lower solubility of the Vpe-based coordination polymers.
Superior Performance in Anion Exchange
The practical implications of this enhanced stability are evident in the performance of these materials in anion exchange applications. Coordination polymers made with this compound demonstrated a remarkable ability to adsorb perrhenate and chromate ions from an equimolar solution. For instance, the nitrate salt of the silver-Vpe coordination polymer, [Ag(Vpe)+][NO3–]·3H2O, showed high adsorption capacities of 620(2) mg/g for perrhenate and 137.1(6) mg/g for chromate[1]. Similarly, the tetrafluoroborate salt, [Ag(Vpe)+][BF4–], exhibited even higher uptake, with 661.8(3) mg/g for perrhenate and 190(3) mg/g for chromate[1].
This superior performance in anion exchange highlights the potential of Vpe-based coordination polymers for environmental remediation, particularly in the removal of toxic anionic pollutants from water.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the performance of coordination polymers synthesized with this compound (Vpe) and 4,4'-bipyridine (bipy) linkers.
| Linker | Coordination Polymer | Solubility (mM) | Reference |
| This compound (Vpe) | Silver-based CPs | 0.0137(7) to 0.21(5) | [1] |
| 4,4'-Bipyridine (bipy) | Silver-based CPs | 0.045(3) to 5.5(5) | [1] |
Table 1: Comparison of Solubilities of Silver Coordination Polymers.
| Coordination Polymer | Anion | Adsorption Capacity (mg/g) | Reference |
| [Ag(Vpe)+][NO3–]·3H2O | Perrhenate | 620(2) | [1] |
| [Ag(Vpe)+][NO3–]·3H2O | Chromate | 137.1(6) | [1] |
| [Ag(Vpe)+][BF4–] | Perrhenate | 661.8(3) | [1] |
| [Ag(Vpe)+][BF4–] | Chromate | 190(3) | [1] |
Table 2: Anion Exchange Capacities of this compound-based Coordination Polymers.
Experimental and Computational Protocols
Synthesis of this compound based Coordination Polymers:
The synthesis of the silver coordination polymers with this compound was carried out using nitrate, tetrafluoroborate, perchlorate, perrhenate, or chromate as the anion[1]. A general procedure involves dissolving the silver salt and the this compound linker in an appropriate solvent system and allowing the coordination polymer to crystallize. The synthesis of the this compound linker itself can be achieved through the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde in the presence of a strong base like lithium diisopropylamide (LDA), followed by reflux in acetic acid[2].
Anion Exchange Experiments:
The anion exchange capacity of the synthesized coordination polymers was evaluated by exposing them to an equimolar solution of perrhenate and chromate ions. The amount of adsorbed anions was determined by analyzing the change in concentration of the anions in the solution before and after the experiment, typically using techniques like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS).
Computational Methodology (DFT Calculations):
The torsional energetics of the this compound and 4,4'-bipyridine linkers were investigated using Density Functional Theory (DFT) calculations. These calculations typically involve optimizing the geometry of the linker molecules and then calculating the energy profile as a function of the dihedral angle between the two pyridine rings. This allows for the determination of the rotational energy barrier and the most stable conformation of the linker, providing insights into the thermodynamic favorability of incorporating the linker into a coordination polymer structure[1].
Visualizing the Difference: Linker Structures and Comparison Workflow
Caption: Structural comparison of this compound and 4,4'-Bipyridine linkers.
Caption: Workflow for the comparative study of linkers.
References
Validating the Purity of Synthesized 4,4'-Vinylenedipyridine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of 4,4'-Vinylenedipyridine, a key building block in the synthesis of functional polymers and metal-organic frameworks.
High-Performance Liquid Chromatography stands as the premier method for the quantitative purity analysis of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials such as 4-picoline and 4-pyridinecarboxaldehyde, as well as by-products formed during synthesis.
Comparative Analysis of Purity Validation Techniques
While HPLC is considered the gold standard for purity determination, other techniques can be employed for preliminary screening or orthogonal validation. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, throughput, and the nature of potential impurities.
| Analytical Technique | Principle | Advantages | Disadvantages | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity, quantitative, highly reproducible, suitable for automation. | Higher cost of instrumentation and consumables, requires method development. | Gold standard for accurate purity determination and quantification of impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase.[1] | Simple, rapid, and cost-effective.[1] Suitable for screening multiple samples simultaneously.[1] | Lower resolution and sensitivity compared to HPLC.[1] Primarily qualitative or semi-quantitative.[1] | Useful for rapid, qualitative monitoring of reaction progress and preliminary purity assessment. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength.[1] | Fast and straightforward for concentration determination of a pure substance.[1] Non-destructive.[1] | Non-specific; cannot distinguish between the analyte and absorbing impurities.[1] Purity assessment is not possible without a certified standard.[1] | Limited to concentration determination of a known pure sample; not suitable for purity validation on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC, requires more complex instrumentation and expertise. | Can confirm the structure of the synthesized compound and identify major impurities if their structures are known. qNMR can provide a highly accurate purity value. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight information. | Can be destructive, may not be suitable for all compounds, quantification can be challenging without appropriate standards. | Can be coupled with HPLC (LC-MS) to provide mass information of the main peak and any impurities, aiding in their identification. |
Experimental Protocols
Proposed Reversed-Phase HPLC (RP-HPLC) Method for this compound
This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 7.0). The exact ratio should be optimized to achieve good separation. For example, a starting point could be Acetonitrile:Buffer (50:50 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A wavelength in the range of 280-320 nm is expected. The DAD should be set to monitor a wider range to detect any co-eluting impurities.
-
Injection Volume: 10 µL.[1]
2. Sample Preparation:
-
Accurately weigh a sample of the synthesized this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).[1]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Thin-Layer Chromatography (TLC) Protocol
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 50:50 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure: Spot the sample solution onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The Rf value of the main spot can be compared to that of a standard, if available. The presence of additional spots indicates impurities.
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of synthesized this compound, emphasizing the central role of HPLC.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
References
The Influence of Organic Linkers on Gas Adsorption in Metal-Organic Frameworks: A Comparative Guide
The tunability of metal-organic frameworks (MOFs) at a molecular level, primarily through the modification of their organic linkers, presents a powerful strategy for designing materials with tailored gas adsorption properties.[1] This guide provides a comparative analysis of isoreticular MOFs, focusing on the well-studied UiO-66 family, to elucidate the impact of linker functionalization on their structural characteristics and performance in gas adsorption. The exceptional thermal and chemical stability of the UiO-66 framework, which is constructed from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, makes it an ideal platform for these investigations.[1] By introducing various functional groups onto the BDC linker, the physicochemical properties of the resulting MOFs can be precisely controlled, thereby influencing their gas adsorption behavior.[1] This comparison will examine the parent UiO-66 alongside its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups.
Comparative Performance Data
The introduction of different functional groups onto the organic linker can significantly alter the gas adsorption properties of MOFs. The following table summarizes key quantitative data for the UiO-66 series, highlighting the influence of linker functionalization on their Brunauer-Emmett-Teller (BET) surface area and carbon dioxide (CO₂) adsorption capacity.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[1] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
Data compiled from multiple sources, and values may vary based on specific synthesis and activation conditions.
The data reveals that functionalization can modulate both the surface area and the CO₂ uptake. Notably, the amino-functionalized UiO-66-NH₂ exhibits a higher CO₂ adsorption capacity compared to the parent UiO-66, which can be attributed to the introduction of basic amine sites that enhance the affinity for acidic CO₂ molecules.[2][3] Conversely, while functionalization can sometimes lead to a slight decrease in surface area, the improvement in specific gas interactions can result in overall enhanced adsorption performance.[4]
Experimental Protocols
The characterization and gas adsorption performance of MOFs are determined through a series of standardized experimental procedures.
Synthesis of Functionalized UiO-66 MOFs
Functionalized UiO-66 materials are typically synthesized under solvothermal conditions. In a representative synthesis, a zirconium salt (e.g., ZrCl₄) and the desired functionalized linker (e.g., 2-amino-1,4-benzenedicarboxylic acid for UiO-66-NH₂) are dissolved in a solvent such as N,N-dimethylformamide (DMF). The solution is then sealed in an autoclave and heated for a specific duration (e.g., 24-48 hours) at a controlled temperature (e.g., 120-150 °C). After cooling, the resulting crystalline product is collected by filtration, washed with a suitable solvent (e.g., DMF and methanol) to remove unreacted precursors, and subsequently activated.
Material Characterization
-
Powder X-ray Diffraction (PXRD): PXRD analysis is crucial to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the functionalized materials are compared with the simulated pattern of the parent UiO-66 to ensure that the framework topology is maintained after linker modification.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined from nitrogen adsorption-desorption isotherms measured at 77 K.[1] Before the measurement, the samples must be activated by heating under a dynamic vacuum to eliminate any guest molecules residing in the pores.[1][5]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate. Weight loss at different temperatures corresponds to the removal of solvents and the eventual decomposition of the MOF framework.[1]
Gas Adsorption Measurements
The gas adsorption capacities of the MOFs are quantified using a volumetric gas adsorption analyzer.[1] For these measurements, a precisely weighed amount of the activated MOF sample is placed in a sample tube. The analyzer then doses a known amount of the adsorbate gas (e.g., CO₂) into the tube at a constant temperature (e.g., 273 K or 298 K).[1][3] The amount of gas adsorbed is calculated from the pressure change within the calibrated volume of the system. An adsorption isotherm is generated by measuring the amount of gas adsorbed at various equilibrium pressures.
Logical Workflow: From Linker Design to Gas Adsorption Performance
The strategic selection and modification of organic linkers are central to tuning the gas adsorption properties of MOFs. The following diagram illustrates the logical workflow from the initial linker design to the final gas adsorption performance.
Caption: Workflow of MOF design for targeted gas adsorption.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 6. sjpas.com [sjpas.com]
Safety Operating Guide
Proper Disposal of 4,4'-Vinylenedipyridine: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed operational plan for the proper disposal of 4,4'-Vinylenedipyridine (CAS RN: 13362-78-2), a compound utilized in organic synthesis and coordination chemistry. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound, also known as trans-1,2-Bis(4-pyridyl)ethylene, is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all waste containing this compound must be treated as hazardous waste.[3]
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[3][4]
-
This waste stream should be segregated from other laboratory waste. Specifically, do not mix it with incompatible materials such as strong oxidizing agents and acids.[3][5]
-
-
Waste Collection and Containerization:
-
Labeling:
-
Storage:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][6]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
-
Collect the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[4]
-
-
Final Disposal:
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C12H10N2[7] |
| Molecular Weight | 182.22 g/mol [7] |
| Appearance | Light brown crystalline powder[7] |
| Melting Point | 148-152 °C[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. This compound | 13362-78-2 [chemicalbook.com]
Navigating the Safe Handling of 4,4'-Vinylenedipyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling 4,4'-Vinylenedipyridine, including detailed personal protective equipment (PPE) protocols, step-by-step operational plans, and comprehensive disposal procedures to foster a secure and productive research environment.
Immediate Safety and Hazard Information
This compound, also known as trans-1,2-Bis(4-pyridyl)ethylene, is a light brown crystalline powder.[1] While a comprehensive toxicological profile is not widely available, the substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, adherence to strict safety protocols is crucial.
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Action |
| Causes skin irritation | Skin Irritant, Category 2 | Wear protective gloves. Wash skin thoroughly after handling.[2][3] |
| Causes serious eye irritation | Eye Irritant, Category 2A | Wear eye protection/face protection.[2][3] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Body Part | Required PPE | Recommended Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | In situations with a higher risk of splashes or dust generation, a face shield worn over safety glasses or goggles is advised. |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills. |
| Respiratory | Engineering controls (fume hood) / Respirator (task-dependent) | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[4] If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter (N95 or P100) should be used.[5][6] |
Operational Workflow for Handling this compound
A structured workflow is critical for the safe and efficient use of this compound in a laboratory setting. The following diagram illustrates the key steps from preparation to cleanup.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
